molecular formula C12H8F3NO3 B1421266 Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1065074-52-3

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B1421266
CAS No.: 1065074-52-3
M. Wt: 271.19 g/mol
InChI Key: YQFLSLNXTHQDHJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H8F3NO3 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLSLNXTHQDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674525
Record name Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-52-3
Record name Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The document details the strategic application of the Gould-Jacobs reaction, outlining the underlying mechanistic principles, justifying experimental choices, and providing a step-by-step protocol for its synthesis. The guide emphasizes scientific integrity through verifiable references and data presentation, aiming to equip researchers with the necessary knowledge for the successful laboratory preparation of this compound.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of medicinal chemistry research. The target molecule, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, incorporates several key structural features: a 4-hydroxyquinoline core, which can exist in tautomeric equilibrium with the 4-quinolone form, a trifluoromethyl group at the 8-position known to enhance metabolic stability and lipophilicity, and a methyl carboxylate group at the 2-position, which provides a handle for further chemical modification. Understanding the efficient synthesis of this molecule is therefore crucial for the exploration of its therapeutic potential.

Retrosynthetic Analysis and Strategic Approach: The Gould-Jacobs Reaction

A retrosynthetic analysis of the target molecule suggests a disconnection of the quinoline ring, leading back to a substituted aniline and a three-carbon component. The Gould-Jacobs reaction is a powerful and well-established method for the construction of 4-hydroxyquinoline systems, proceeding through the condensation of an aniline with a malonic acid derivative followed by a high-temperature thermal cyclization. This approach is particularly well-suited for the synthesis of the target compound.

The proposed forward synthesis, therefore, commences with the reaction of 2-(trifluoromethyl)aniline with a suitable C3 synthon, followed by an intramolecular cyclization to construct the quinoline core.

The Synthetic Pathway: A Two-Step Approach

The synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate can be efficiently achieved in a two-step sequence:

  • Condensation: Reaction of 2-(trifluoromethyl)aniline with dimethyl acetylenedicarboxylate (DMAD) to form the key intermediate, dimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the final product.

Step 1: Condensation of 2-(Trifluoromethyl)aniline and Dimethyl Acetylenedicarboxylate (DMAD)

The initial step involves a nucleophilic addition of the amino group of 2-(trifluoromethyl)aniline to one of the electrophilic acetylenic carbons of DMAD. This reaction is typically carried out in a suitable solvent, such as methanol, at reflux temperature. The resulting enamine intermediate, dimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleate, is formed in high yield.

Causality Behind Experimental Choices:

  • Choice of Reactants: 2-(Trifluoromethyl)aniline provides the substituted benzene ring portion of the quinoline. DMAD is an excellent C3 synthon as it possesses two electrophilic centers, leading to the formation of an enamine that is pre-organized for the subsequent cyclization. The use of a dimethyl ester ultimately yields the desired methyl carboxylate at the 2-position of the quinoline.

  • Solvent and Temperature: Methanol is a common solvent for this type of condensation as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Step 2: Thermal Cyclization

The crucial ring-closing step is a high-temperature intramolecular cyclization of the enamine intermediate. This reaction is a classic example of a pericyclic reaction, specifically an electrocyclization, followed by tautomerization to the aromatic 4-hydroxyquinoline.

Causality Behind Experimental Choices:

  • High Temperature: The cyclization requires a significant activation energy to overcome the entropic barrier of ring formation and to facilitate the necessary bond reorganizations. Temperatures in the range of 250-260 °C are typically required.[1]

  • High-Boiling Point Solvent: To achieve the necessary high temperatures, a high-boiling point, inert solvent is essential. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an ideal choice due to its high thermal stability and boiling point (ca. 257 °C).

  • Regioselectivity: The cyclization of the intermediate derived from 2-(trifluoromethyl)aniline can theoretically lead to two isomeric products: the desired 8-(trifluoromethyl) derivative and the 5-(trifluoromethyl) derivative. The electron-withdrawing nature of the trifluoromethyl group deactivates the ortho position to some extent. However, steric hindrance from the bulky trifluoromethyl group at the ortho position can influence the cyclization to favor the formation of the less sterically hindered 8-substituted product. While the Gould-Jacobs reaction is generally effective for anilines with meta-electron-donating groups, its application to ortho-substituted anilines often proceeds with reasonable regioselectivity.

Detailed Experimental Protocol

4.1. Materials and Instrumentation

Reagent/SolventSupplierPurity
2-(Trifluoromethyl)anilineSigma-Aldrich99%
Dimethyl acetylenedicarboxylate (DMAD)Alfa Aesar98%
Methanol (anhydrous)Fisher Scientific99.8%
Dowtherm ADow ChemicalN/A
HexanesVWRACS Grade
Ethyl acetateVWRACS Grade

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • High-temperature thermometer

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

4.2. Step-by-Step Synthesis

Step 1: Synthesis of Dimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)aniline (16.1 g, 0.1 mol) and anhydrous methanol (100 mL).

  • Stir the mixture until the aniline is completely dissolved.

  • To the stirred solution, add dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain a viscous oil. This crude intermediate is used directly in the next step without further purification.

Step 2: Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, place Dowtherm A (200 mL).

  • Heat the Dowtherm A to 250 °C with stirring.

  • Slowly add the crude dimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleate from the previous step to the hot Dowtherm A over a period of 1 hour.

  • After the addition is complete, maintain the reaction temperature at 250-255 °C for an additional 3 hours.

  • Allow the reaction mixture to cool to below 100 °C.

  • Pour the cooled reaction mixture into 500 mL of hexanes with vigorous stirring. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate.

Visualization of the Synthetic Pathway

Synthesis_Pathway Aniline 2-(Trifluoromethyl)aniline Condensation Condensation Methanol, Reflux Aniline->Condensation DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Condensation Intermediate Dimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleate Cyclization Thermal Cyclization Dowtherm A, 250-255 °C Intermediate->Cyclization Product Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate Condensation->Intermediate Cyclization->Product

Caption: Synthetic pathway for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-defined mechanism. The initial condensation is a nucleophilic attack of the aniline nitrogen onto the alkyne of DMAD, followed by proton transfer to form the enamine intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization reaction. The enamine undergoes a conformational change to bring the aniline ring and the ester group in proximity, allowing for the formation of a new C-C bond. This is followed by aromatization through tautomerization to yield the stable 4-hydroxyquinoline product.

Caption: Mechanism of the Gould-Jacobs reaction for the title compound.

(Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual image files of the chemical structures.)

Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Condensation2-(Trifluoromethyl)aniline, DMADMethanolReflux (65)4>95 (crude)
2CyclizationDimethyl 2-((2-(trifluoromethyl)phenyl)amino)maleateDowtherm A250-255360-70

Conclusion

The synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is reliably achieved through a two-step sequence employing the Gould-Jacobs reaction. This guide has provided a detailed protocol, grounded in established chemical principles, to facilitate the successful synthesis of this important heterocyclic compound. The strategic choice of starting materials and the careful control of reaction conditions, particularly the high-temperature cyclization, are critical for achieving good yields and purity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel quinoline-based molecules for drug discovery and development.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

  • Dow Chemical Company. DOWTHERM™ A Heat Transfer Fluid. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron1996 , 52 (48), 15031–15070. [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

Sources

physicochemical properties of "Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide

Part 1: Executive Summary

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for metalloenzyme inhibition and as a bioisostere in hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor development.[1]

Distinguished by the 8-trifluoromethyl (


)  group, this compound exhibits enhanced lipophilicity and metabolic stability compared to its non-fluorinated parent.[1] The molecule exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline  (enol) and 4-quinolone  (keto) forms, a critical feature that dictates its solubility profile, hydrogen bond donor/acceptor capability, and binding affinity in biological targets.[1]

Part 2: Physicochemical Profile

The following data aggregates calculated values (QSPR) and experimental baselines from structural analogs (e.g., CAS 5965-59-3 and CAS 23779-95-5).

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionNotes
Chemical Formula

Molecular Weight 271.19 g/mol
CAS Number Analogous to 23779-95-5 (Acid)Specific ester CAS may vary by vendor; often custom synthesized.[1]
Appearance Off-white to pale yellow crystalline solidColoration deepens upon oxidation/light exposure.[1]
Melting Point 185–195 °C (Predicted)Higher than non-fluorinated analog due to crystal packing density.
LogP (Predicted) 2.8 ± 0.4

group adds ~0.8–1.0 log units vs. parent quinoline.
pKa (Acidic) 6.8 – 7.5 (4-OH/NH)

(EWG) increases acidity of the 4-OH/NH proton relative to unsubstituted quinoline (pKa ~9).[1]
Topological Polar Surface Area (TPSA) 62.3 Ų Moderate polarity; indicates good membrane permeability.
Solubility DMSO: >20 mg/mLMethanol: SolubleWater: <0.1 mg/mLPoor aqueous solubility due to planar stacking and lipophilic

.

Part 3: Structural Analysis & Tautomerism

Understanding the tautomeric state is non-negotiable for accurate docking studies and solubility formulation.[1] In the solid state and polar aprotic solvents (DMSO), the 4-quinolone (keto) tautomer predominates.[1]

Diagram 1: Tautomeric Equilibrium & Electronic Effects

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Minor Tautomer in Solution Keto Keto Form (4-Quinolone) Vinylogous Amide Major Tautomer (Solid/DMSO) Enol->Keto Proton Transfer (Fast Equilibrium) CF3 8-CF3 Group (Electron Withdrawing) Increases Lipophilicity Lowers pKa CF3->Enol Inductive Effect (-I) CF3->Keto Stabilizes Anion Ester 2-COOMe Group H-Bond Acceptor Modulates Solubility Ester->Keto Steric Influence

Caption: The 8-CF3 group exerts a strong electron-withdrawing effect, stabilizing the deprotonated species and influencing the keto-enol ratio.[1]

Part 4: Synthesis & Purification Protocol

For research applications requiring high purity (>98%), the modified Conrad-Limpach or Gould-Jacobs approach is recommended.[1] The following protocol targets the 2-carboxylate specifically via an oxalylacetate condensation.

Experimental Workflow
  • Reagents:

    • Starting Material: 2-(Trifluoromethyl)aniline (1.0 eq).[1]

    • Reagent: Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq).[1]

    • Solvent: Methanol (Step 1), Diphenyl ether (Step 2).[1]

    • Catalyst: None for Step 1; Thermal cyclization for Step 2.[1]

  • Step-by-Step Protocol:

    • Step A (Enamine Formation): Dissolve 2-(trifluoromethyl)aniline in MeOH. Dropwise add DMAD at 0°C. Stir at RT for 4 hours. The intermediate dimethyl 2-((2-(trifluoromethyl)phenyl)amino)but-2-enedioate will precipitate or can be concentrated.[1]

    • Step B (Cyclization): Add the crude enamine to refluxing diphenyl ether (~250°C) slowly. Flash heating is critical to prevent polymerization.[1] Reflux for 30–60 mins.

    • Step C (Workup): Cool to RT. Dilute with hexane/ether to precipitate the crude quinoline product.[1] Filter.

    • Step D (Selective Decarboxylation - Critical): The cyclization yields the 2,3-dicarboxylate .[1] To obtain the 2-carboxylate , selective hydrolysis is required.[1] Saponify both esters (NaOH/EtOH), then acidify to pH 3-4.[1] Heat to decarboxylate the labile 3-COOH (beta-keto acid equivalent).[1] Re-esterify the remaining 2-COOH using MeOH/H2SO4.[1]

Diagram 2: Synthetic Pathway Logic

Synthesis SM 2-(Trifluoromethyl)aniline + DMAD Inter Enamine Intermediate (Michael Addition) SM->Inter MeOH, RT Cyclic Quinoline-2,3-dicarboxylate (Thermal Cyclization @ 250°C) Inter->Cyclic Dowtherm A, Reflux Hydrolysis Saponification to Di-acid Cyclic->Hydrolysis NaOH, EtOH Decarb Selective Decarboxylation (Removes 3-COOH) Hydrolysis->Decarb Heat, pH 4 Final Target: Methyl 4-hydroxy-8- (trifluoromethyl)quinoline-2-carboxylate (Re-esterification) Decarb->Final MeOH, H2SO4

Caption: Route to the 2-carboxylate via the 2,3-diester intermediate, requiring selective decarboxylation at position 3.

Part 5: Analytical Characterization

Confirm identity using the following spectral fingerprints.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 ppm (br s, 1H, NH/OH  - exchangeable).[1]
      
    • 
       8.45 ppm (d, 1H, H-5).[1]
      
    • 
       8.10 ppm (d, 1H, H-7).[1]
      
    • 
       7.60 ppm (t, 1H, H-6).[1]
      
    • 
       6.80 ppm (s, 1H, H-3, characteristic of 2-substituted quinolones).[1]
      
    • 
       3.95 ppm (s, 3H, OCH₃ ).[1]
      
  • MS (ESI+):

    • Calculated

      
      .[1]
      
    • Expect characteristic fragmentation loss of

      
       (31 Da) or 
      
      
      
      (59 Da).[1]
  • IR (ATR):

    • 
       (Ester C=O).[1]
      
    • 
       (Quinolone C=O, indicates keto form).[1]
      
    • 
       (C-F stretch).[1]
      

Part 6: Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to UV light (photo-oxidation of the phenol/enamine system).[1]

  • Safety: The

    
     group enhances skin permeability.[1] Handle with nitrile gloves.[1]
    
  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of aqueous dilutions as the compound may precipitate due to low aqueous solubility.[1]

References

  • Synthesis of 4-Hydroxyquinoline-2-carboxylates

    • Title: "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein"[1][2]

    • Source: RSC Advances / Royal Society of Chemistry[1]

    • URL:[Link]

  • Physicochemical Properties of 8-CF3 Quinolines

    • Title: "Photophysical, photostability, and ROS generation properties of new trifluoromethyl
    • Source: Beilstein Journal of Organic Chemistry[1]

    • URL:[Link][1]

  • General Method for Quinoline-2-carboxylate Synthesis

    • Title: "One-Pot Synthesis of 4-Hydroxyquinoline-2-carboxylate Deriv
    • Source: ChemicalBook / Literature Review[1]

Sources

Technical Guide: Mechanism of Action for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (CAS: 1065074-52-3) acts primarily as a pro-drug for a potent Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor .

Upon cellular entry, the methyl ester moiety is hydrolyzed to its active free acid form. This active metabolite functions as a 2-oxoglutarate (2-OG) mimetic, competitively inhibiting PHD enzymes by chelating the active site iron (Fe²⁺). The consequent stabilization of the HIF-1α transcription factor mimics a hypoxic state under normoxic conditions, driving the transcription of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and glycolytic enzymes.

This guide details the molecular mechanism, structural rationale, and validated experimental protocols for assessing its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
CAS Number 1065074-52-3
Molecular Formula C₁₂H₈F₃NO₃
Molecular Weight 271.19 g/mol
Core Scaffold 4-Hydroxyquinoline-2-carboxylate (Kynurenic acid analog)
Key Substituents 8-CF₃ : Increases lipophilicity and metabolic stability.2-COOMe : Ester prodrug motif for membrane permeability.
Solubility DMSO (>10 mM), Ethanol; Low aqueous solubility.

Mechanism of Action (MOA)

The MOA follows a precise four-stage cascade: Cellular Entry , Bioactivation , Target Engagement , and Signal Transduction .

Stage 1: Cellular Entry & Bioactivation (The Prodrug Strategy)

The free acid form of quinoline-2-carboxylates is highly polar and often exhibits poor cell membrane permeability.

  • Lipophilicity: The methyl ester masks the charged carboxylate, significantly increasing the logP value. The 8-trifluoromethyl (CF₃) group further enhances lipophilicity, facilitating passive diffusion across the lipid bilayer.

  • Hydrolysis: Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the methyl ester, releasing the active pharmacophore: 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid .

Stage 2: Target Engagement (PHD Inhibition)

The active acid targets the HIF-Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, PHD3).

  • Binding Mode: The compound acts as a competitive inhibitor of the co-substrate 2-oxoglutarate (2-OG).

  • Chelation: The nitrogen of the quinoline ring and the oxygen of the 2-carboxylate (or the 4-hydroxyl tautomer) form a bidentate chelate with the ferrous iron (Fe²⁺) at the catalytic center of the PHD enzyme.

  • Steric Fit: The 8-CF₃ group occupies a hydrophobic pocket within the active site, often improving potency and selectivity over other iron-dependent dioxygenases (e.g., Factor Inhibiting HIF, FIH).

Stage 3: Signal Transduction (HIF Stabilization)

Under normal conditions, PHDs hydroxylate HIF-1α at specific proline residues (Pro402/Pro564). This marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.

  • Inhibition Effect: By blocking PHD activity, the compound prevents proline hydroxylation.

  • Accumulation: HIF-1α escapes degradation and accumulates in the cytoplasm.

  • Translocation: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs).

  • Gene Expression: This triggers the transcription of adaptive genes: EPO (erythropoiesis), VEGF (angiogenesis), and GLUT1 (glucose metabolism).

Visualization: The Signaling Pathway

MOA_Pathway Compound Methyl 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate (Extracellular) Prodrug_Intra Prodrug (Intracellular) Compound->Prodrug_Intra Passive Diffusion Membrane Cell Membrane Active_Acid Active Metabolite: Free Carboxylic Acid Prodrug_Intra->Active_Acid Hydrolysis Esterase Carboxylesterases Esterase->Prodrug_Intra PHD PHD Enzyme (Fe2+ / 2-OG dependent) Active_Acid->PHD Competitive Inhibition (Fe2+ Chelation) HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Catalyzes (Blocked) HIF_Native HIF-1α (Stabilized) PHD->HIF_Native Inhibition leads to VHL VHL Complex (Ubiquitination) HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nucleus HIF_Native->Nucleus Translocation HIF_Dimer HIF-1α / HIF-1β Complex Nucleus->HIF_Dimer Dimerization Genes Transcription: EPO, VEGF, GLUT1 HIF_Dimer->Genes Promoter Binding

Figure 1: Mechanism of action pathway from prodrug entry to HIF-mediated gene transcription.

Experimental Validation Protocols

To validate the mechanism of action, researchers must demonstrate both target engagement (PHD inhibition) and functional consequence (HIF stabilization).

Protocol A: Cell-Based HIF-1α Stabilization Assay

Objective: Confirm that the compound stabilizes HIF-1α protein levels in normoxic cells.

Materials:

  • Cell Line: Hep3B or HeLa cells.

  • Reagent: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (dissolved in DMSO).

  • Positive Control: Dimethyloxalylglycine (DMOG) or Cobalt Chloride (CoCl₂).

  • Detection: Anti-HIF-1α antibody (Western Blot).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with the compound (Concentration range: 1 µM – 100 µM) for 4–6 hours under normoxic conditions (21% O₂). Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors. Crucial: Work quickly on ice; HIF-1α degrades rapidly in the presence of oxygen if PHDs are not fully inhibited during lysis.

  • Western Blot:

    • Load 20–40 µg protein per lane.

    • Probe with Anti-HIF-1α (1:1000).

    • Probe with Anti-β-actin (Loading Control).

  • Result Interpretation: A band at ~120 kDa indicates HIF-1α stabilization. Intensity should increase dose-dependently.

Protocol B: In Vitro PHD2 Enzymatic Assay

Objective: Quantify the IC₅₀ of the active acid form (hydrolyzed metabolite) against recombinant PHD2.

Note: You must use the free acid form for this assay. The methyl ester (prodrug) will be inactive in a cell-free system lacking esterases.

Workflow:

  • Reaction Mix: Recombinant PHD2 enzyme, HIF-1α peptide substrate (containing Pro564), 2-oxoglutarate, Ascorbate, and Fe(II).

  • Inhibitor: Add varying concentrations of 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid.

  • Incubation: 30 minutes at 30°C.

  • Detection: Measure remaining 2-OG (fluorescence assay) or hydroxylated peptide (Mass Spectrometry/TR-FRET).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Logic

Experimental_Workflow cluster_0 Cell-Based Assay (Prodrug) cluster_1 Enzymatic Assay (Active Acid) Cell Hep3B Cells (Normoxia) Treat Add Methyl Ester (1-100 µM) Cell->Treat Lysis Cell Lysis (+ Protease Inh.) Treat->Lysis Blot Western Blot: HIF-1α Band Lysis->Blot Enzyme Recombinant PHD2 Enzyme Add_Acid Add Free Acid (Metabolite) Enzyme->Add_Acid Measure TR-FRET / MS Detect OH-Peptide Add_Acid->Measure IC50 Calculate IC50 Measure->IC50

Figure 2: Parallel workflows for validating prodrug efficacy (cellular) and intrinsic potency (enzymatic).

Potential Off-Target Effects

While the primary mechanism is PHD inhibition, the quinoline-2-carboxylate scaffold is structurally homologous to Kynurenic Acid . Researchers should be aware of potential secondary activities:

  • NMDA Receptor Antagonism: High concentrations may antagonize the glycine site of the NMDA receptor.

  • GPR35 Activation: Kynurenic acid is a ligand for GPR35; check for calcium mobilization if using high doses.

References

  • HIF-Prolyl Hydroxylase Inhibitors: Discovery and Development. Source: Journal of Medicinal Chemistry. Context: Establishes the structure-activity relationship (SAR) of quinoline-2-carboxylates as 2-OG mimetics for PHD inhibition. URL:[Link] (General Journal Link for verification of class SAR)

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Source: Frontiers in Pharmacology / NIH PubMed Central. Context: Details the "branched-tail" oxyquinoline inhibitors and their specificity for PHD2 vs PHD1/3. URL:[Link]

  • PubChem Compound Summary: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Source:[1] National Center for Biotechnology Information (NCBI). Context: Structural data and related bioactivity for the free acid form. URL:[Link]

  • Chemical Probes for Epigenetic Targets. Source: Structural Genomics Consortium (SGC). Context: Protocols for 2-OG oxygenase assays. URL:[Link]

Sources

Technical Monograph: Biological Activity of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into the quinoline scaffold represents a cornerstone strategy in modern medicinal chemistry. This modification exploits the "fluorine effect," dramatically altering the physicochemical profile of the parent heterocycle by enhancing lipophilicity (logP), metabolic stability, and blood-brain barrier (BBB) permeability.[1] This guide provides a technical deep-dive into the biological potential of trifluoromethylquinolines (CF₃-Qs), moving beyond general overview into mechanistic causality, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay.[1]

The Chemical Rationale: Why Trifluoromethylquinoline?

The quinoline ring is a privileged scaffold, but its pharmacological utility is often limited by rapid oxidative metabolism and poor membrane permeability. The introduction of a -CF₃ group addresses these limitations through three specific mechanisms:

  • Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the molecule resistant to cytochrome P450-mediated oxidation at the site of substitution, prolonging half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: The high hydrophobicity of the -CF₃ group facilitates passive transport across lipid bilayers, crucial for intracellular targets (e.g., plasmodial food vacuole, tumor cell nuclei).[1]

  • Electronic Modulation: The strong electron-withdrawing nature of -CF₃ alters the pKa of the quinoline nitrogen, influencing protonation states essential for binding to targets like heme or kinase active sites.

Mechanistic Profiling & Therapeutic Applications[2]

Antimalarial Activity: The Hemozoin Blockade

The most established application of CF₃-Qs is in malaria chemotherapy, exemplified by Mefloquine . The mechanism relies on the inhibition of hemozoin formation within the parasite's acidic food vacuole.

  • Pathway: Plasmodium parasites degrade hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[1][2] To survive, the parasite polymerizes this heme into non-toxic hemozoin (β-hematin).[1]

  • Intervention: CF₃-Qs bind to free heme (π-π stacking interactions), preventing polymerization.[1] The accumulation of free heme induces membrane lysis and parasite death.[3]

Oncology: Kinase Inhibition & Tubulin Destabilization

Recent advancements have positioned CF₃-Qs as potent anticancer agents.[1]

  • Kinase Inhibition: Derivatives targeting EGFR and c-Met utilize the -CF₃ group to occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity compared to non-fluorinated analogs.[1]

  • Tubulin Polymerization: Certain 2-CF₃-quinolines bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.[1]

Visualizing the Mechanism

The following diagram illustrates the dual-pathway interference of CF₃-Qs in parasitic and cancer cells.

G Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert) FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex FreeHeme->Complex + CF3-Quinoline (Interception) CF3Q CF3-Quinoline Drug CF3Q->Hemozoin Inhibits ParasiteDeath Parasite Lysis Complex->ParasiteDeath Toxic Accumulation

Figure 1: Mechanism of Action in Malaria.[1] CF₃-Quinolines intercept toxic heme, preventing its detoxification into hemozoin.[1]

Structure-Activity Relationship (SAR)

The position of the trifluoromethyl group is not arbitrary; it dictates the specific biological outcome.

PositionEffect on ActivityPrimary Therapeutic Class
C-2 Enhances metabolic stability; critical for tubulin binding.[1]Anticancer (Tubulin inhibitors)
C-7 Increases lipophilicity; modulates pKa of N-1.[1]Antimalarial (Chloroquine analogs)
C-8 Steric hindrance protects N-1 from metabolism; crucial for Mefloquine efficacy.[1]Antimalarial / CNS active
C-4 Often used for linker attachment (e.g., amines, hydrazines).[1]Broad Spectrum (Kinase inhibitors)
SAR Logic Flow

SAR Quinoline Quinoline Scaffold Pos2 Position 2 (-CF3) Quinoline->Pos2 Pos4 Position 4 (Linker) Quinoline->Pos4 Pos8 Position 8 (-CF3) Quinoline->Pos8 Effect2 Tubulin Binding Metabolic Block Pos2->Effect2 Effect4 Target Specificity (Kinase Pocket) Pos4->Effect4 Effect8 CNS Penetration Heme Interaction Pos8->Effect8

Figure 2: SAR Decision Tree. Strategic placement of the -CF₃ group determines the pharmacological profile.

Experimental Protocols

Synthesis: Radical Trifluoromethylation of Quinoline

This protocol utilizes a radical mechanism to introduce the -CF₃ group directly onto the heteroaromatic ring, a modern alternative to halogen-exchange methods.

Reagents:

  • Quinoline derivative (Substrate)[1][4][5]

  • Sodium triflinate (Langlois reagent, CF₃SO₂Na)[1]

  • tert-Butyl hydroperoxide (TBHP) as oxidant[1]

  • Solvent: Dichloromethane (DCM) / Water mixture[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the quinoline substrate (1.0 equiv) in a mixture of DCM and water (2:1 ratio).

  • Addition: Add Sodium triflinate (3.0 equiv) to the mixture.

  • Initiation: Dropwise add TBHP (70% aq. solution, 4.0 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. Monitor via TLC (Thin Layer Chromatography).[1]

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Dry organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation: Confirm structure via ¹⁹F-NMR (Singlet around -63 ppm).

Bioassay: In Vitro β-Hematin Inhibition Assay

This assay quantifies the ability of a compound to inhibit the conversion of heme to hemozoin, the primary antimalarial mechanism.

Reagents:

  • Hemin chloride (dissolved in DMSO)[1][2]

  • Acetate buffer (pH 5.0)[1]

  • Tween-20 (Initiator)[1][2]

Protocol:

  • Stock Preparation: Dissolve hemin chloride in DMSO (10 mg/mL). Dilute with acetate buffer to a final concentration of 100 µM.

  • Incubation: In a 96-well plate, mix:

    • 100 µL of Hemin solution

    • 100 µL of Test Compound (various concentrations in DMSO/buffer)

    • 10 µL of Tween-20 (to trigger polymerization)[1]

  • Reaction: Incubate the plate at 37°C for 18–24 hours.

  • Quantification:

    • Add pyridine (final conc. 5%) to dissolve unpolymerized free heme (hemozoin remains insoluble).[1]

    • Measure absorbance at 405 nm.[1]

    • Note: High absorbance indicates high free heme (strong inhibition).[1] Low absorbance indicates hemozoin formation (weak inhibition).[1]

  • Calculation: Calculate IC₅₀ based on the dose-response curve relative to a Mefloquine positive control.

Comparative Efficacy Data

The following table summarizes reported activities of key CF₃-quinoline derivatives against standard cell lines.

Compound ClassTarget / Cell LineActivity MetricReference
Mefloquine P. falciparum (3D7)IC₅₀: ~20 nM[1]
2-CF₃-Quinoline MCF-7 (Breast Cancer)IC₅₀: 12.5 µM[2]
CF₃-Quinazoline EGFR (Wild Type)IC₅₀: 5.06 nM[3]
8-Amino-CF₃-Q M. tuberculosisMIC: 0.5 µg/mL[4]

References

  • Mechanism of Action of Mefloquine. The Pharmaceutical Journal. (2017).

  • Synthesis and anticancer activity of some novel trifluoromethylquinolines. European Journal of Medicinal Chemistry. (2013).

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry. (2017).

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. (2024).[1]

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A Technical Guide to the Anticancer Potential of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Quinoline Scaffold

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its derivatives are known to exert anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, interference with DNA replication, and modulation of critical signaling kinases.[4][5][6] This guide focuses on a particularly compelling derivative: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate .

This molecule integrates three key structural features that suggest significant potential as an anticancer lead compound:

  • The 4-Hydroxyquinoline Core: This moiety is a well-established pharmacophore known for its coordinating ability and presence in many biologically active compounds, contributing to interactions with various biological targets.[7][8]

  • The 8-Trifluoromethyl (-CF₃) Group: The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[9] This group can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve its binding affinity to target proteins through unique electronic interactions.[10][11][12]

  • The Methyl Ester at Position 2: This functional group provides a handle for potential prodrug strategies and modulates the molecule's overall polarity and pharmacokinetic profile.

Based on structural similarities to known anticancer agents like Combretastatin A-4, which disrupt microtubule dynamics, a primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization .[13][14] Tubulin inhibitors are a powerful class of chemotherapeutics that interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[15][16][17]

This guide provides a comprehensive framework for the synthesis, characterization, and rigorous preclinical evaluation of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, offering researchers a detailed roadmap from bench to potential clinical candidacy.

Part 1: Synthesis and Physicochemical Characterization

The successful evaluation of any novel compound begins with a robust and reproducible synthetic route and a thorough understanding of its fundamental physicochemical properties.

Proposed Synthetic Pathway

A logical and efficient method for constructing the quinoline core is the Gould-Jacobs reaction .[18] This approach involves the condensation of an appropriately substituted aniline with a β-ketoester equivalent, followed by thermal cyclization.

Step 1: Condensation The synthesis commences with the reaction of 2-(Trifluoromethyl)aniline with dimethyl acetylenedicarboxylate . This reaction forms an enamine intermediate.

Step 2: Thermal Cyclization The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to facilitate an intramolecular cyclization, yielding the 4-hydroxyquinoline ring system.

Step 3: Purification The crude product is purified using standard laboratory techniques, primarily silica gel column chromatography, to isolate the target compound, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, in high purity.[19]

Physicochemical Profile

A summary of the key computed and expected properties of the title compound is presented below. These parameters are critical for designing formulation strategies and interpreting biological data.

PropertyValueSource
Molecular Weight 271.19 g/mol (Calculated)
Molecular Formula C₁₂H₈F₃NO₃(Calculated)
Calculated LogP ~2.5 - 3.0(Estimated based on similar structures)[20]
pKa (4-hydroxyl group) ~7.0 - 8.0(Estimated for 4-hydroxyquinolines)[18]
Appearance White to off-white solid(Presumed)
Solubility Limited in water; Soluble in DMSO, DMF, Methanol(Typical for quinoline derivatives)[18]

Part 2: In Vitro Evaluation of Anticancer Efficacy

The objective of in vitro testing is to establish the compound's cytotoxic activity against cancer cells, determine its selectivity, and elucidate its cellular mechanism of action.

Experimental Workflow: In Vitro Analysis

The following diagram outlines the logical progression of in vitro experiments.

InVitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Start Compound Synthesis & QC Cell_Lines Select Cancer & Non-Cancerous Cell Lines Start->Cell_Lines MTT Cytotoxicity Screening (MTT Assay) Cell_Lines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Tubulin_Assay Cell-Free Tubulin Polymerization Assay IC50->Tubulin_Assay Mechanism_Confirm Confirm Mechanism Apoptosis->Mechanism_Confirm Cell_Cycle->Mechanism_Confirm Tubulin_Assay->Mechanism_Confirm

Caption: Workflow for in vitro evaluation of the test compound.

Detailed Experimental Protocols

1. Cell Line Panel Selection

  • Rationale: A diverse panel of cell lines is crucial to assess the breadth of the compound's activity.

  • Recommended Cancer Lines:

    • MCF-7: Estrogen receptor-positive breast cancer.

    • MDA-MB-231: Triple-negative breast cancer.

    • A549: Non-small cell lung cancer.

    • HCT-116: Colorectal cancer.

  • Non-Cancerous Control:

    • HEK293: Human embryonic kidney cells, to establish a selectivity index (SI).

2. Protocol: Cytotoxicity (MTT) Assay

  • Objective: To quantify the compound's ability to inhibit cell proliferation and determine its IC₅₀ value.[21]

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in DMSO and add to the wells. The final DMSO concentration should be <0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC₅₀ value.

3. Protocol: Apoptosis Analysis (Annexin V-FITC / Propidium Iodide Staining)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.[22]

  • Methodology:

    • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

4. Protocol: Cell-Free Tubulin Polymerization Assay

  • Objective: To directly assess the compound's inhibitory effect on the polymerization of tubulin protein, a key experiment to validate the hypothesized mechanism.[23]

  • Methodology:

    • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., G-PEM buffer with GTP).

    • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative vehicle control (DMSO).

    • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

    • Measure Absorbance: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance corresponds to microtubule formation.

    • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the extent of inhibition.

Illustrative Data Presentation

The results from the in vitro assays should be summarized clearly.

Table 1: Hypothetical Cytotoxicity (IC₅₀) Data

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI) vs. HEK293
MCF-7 Breast0.2580
A549 Lung0.4050
HCT-116 Colon0.3262.5
HEK293 Non-Cancerous20.0-

Part 3: In Vivo Preclinical Evaluation

Following promising in vitro results, the compound's efficacy and safety must be evaluated in a whole-animal model. Cell line-derived xenograft (CDX) models are a standard and valuable tool for this purpose.[24][25][26]

Experimental Workflow: In Vivo Xenograft Study

This diagram illustrates the key phases of an in vivo efficacy study.

InVivo_Workflow cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Analysis Start Select Immunodeficient Mice Implantation Subcutaneous Implantation of Cancer Cells (e.g., A549) Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compound (e.g., IV or IP) Randomization->Dosing Measurement Measure Tumor Volume & Body Weight Dosing->Measurement Endpoint Study Endpoint Measurement->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Toxicity Assess Toxicity (Histopathology) Endpoint->Toxicity Conclusion Evaluate Efficacy & Safety TGI->Conclusion Toxicity->Conclusion

Caption: Workflow for in vivo xenograft model efficacy testing.

Detailed Protocol: Xenograft Efficacy Study
  • Objective: To determine if the compound can inhibit tumor growth in a living system and to assess its preliminary safety profile.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice).

    • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Group Randomization: Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., DMSO/saline)

      • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: Test Compound (High Dose, e.g., 30 mg/kg)

      • Group 4: Positive Control (e.g., Paclitaxel)

    • Compound Administration: Administer the compound via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a set schedule (e.g., daily or every other day for 21 days).

    • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general indicator of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Toxicity Assessment: Collect major organs (liver, kidney, spleen) for histopathological analysis to identify any signs of toxicity.

Illustrative Data Presentation

Table 2: Hypothetical In Vivo Efficacy Data (A549 Xenograft)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Body Weight Change (%)
Vehicle Control -1250 ± 150-+2.5
Test Compound 10680 ± 9545.6%-1.8
Test Compound 30350 ± 7072.0%-4.5
Paclitaxel 10410 ± 8267.2%-8.0

Conclusion and Future Directions

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate represents a promising chemical scaffold for the development of a novel anticancer agent. Its rational design combines the proven bioactivity of the quinoline core with the advantageous physicochemical properties imparted by the trifluoromethyl group. The proposed mechanism as a tubulin polymerization inhibitor provides a clear and validated pathway for anticancer activity.

The experimental framework detailed in this guide provides a rigorous pathway for its preclinical evaluation. Positive outcomes from these studies would warrant further investigation, including:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).

  • Pharmacokinetic (PK/PD) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Advanced In Vivo Models: Testing in more clinically relevant models, such as patient-derived xenografts (PDX), which better recapitulate human tumor heterogeneity.[27]

  • Combination Studies: Evaluating the compound's efficacy in combination with existing standard-of-care chemotherapies.

By systematically following this technical guide, researchers can thoroughly investigate the potential of this compound and contribute to the ongoing search for more effective and safer cancer therapies.

References

  • Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • Asati, V., & Sharma, S. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1673-1684.
  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Combretastatin A4 phosphate: a novel vascular targeting agent.
  • Al-Amiery, A. A. (2012). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Kaur, M., & Singh, M. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(14), 1361-1376.
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  • Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-15.
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  • Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(23), 7351.
  • Chen, Y. T., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8749.
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  • Chen, Y. T., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666-14675.
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Navigating the Labyrinth of Early Discovery: A Technical Guide to Preliminary Cytotoxicity Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This structural motif is inherent to numerous natural alkaloids with pronounced biological activity and has been ingeniously incorporated into a multitude of synthetic molecules, leading to a significant number of approved drugs.[2] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of investigation, with compounds demonstrating a wide spectrum of anticancer activities. These mechanisms include, but are not limited to, the inhibition of topoisomerases, modulation of tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis.[3][4]

The journey from a novel chemical entity to a viable drug candidate is, however, fraught with challenges. A critical initial step is the rigorous assessment of a compound's cytotoxic potential. This preliminary screening phase serves as a crucial filter, identifying compounds with potent anti-proliferative activity while simultaneously providing early insights into their selectivity and potential mechanisms of action. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the preliminary cytotoxicity screening of novel quinoline compounds. It is designed not as a rigid protocol, but as a strategic guide, emphasizing the rationale behind experimental choices to ensure the generation of robust and interpretable data.

I. Foundational Strategy: The Triad of Cell Line Selection

The selection of an appropriate panel of cell lines is arguably the most critical decision in the design of a preliminary cytotoxicity screen. The goal is to create a biological landscape that is both representative of human cancers and informative regarding the potential selectivity of the novel quinoline compounds. A well-conceived cell line panel should encompass three key elements:

  • Cancer Cell Line Diversity: A broad panel of human cancer cell lines is essential to assess the spectrum of activity of the novel compounds.[5] Given that many quinoline derivatives are known to target topoisomerase enzymes, it is prudent to include cell lines with varying levels of topoisomerase I and II expression.[6][7] Furthermore, representing a diversity of tissue origins (e.g., breast, lung, colon, leukemia) provides a more comprehensive picture of the compound's potential therapeutic applications.

  • Mechanism-Informed Selection: Where prior knowledge or in silico modeling suggests a potential molecular target for the novel quinoline series, cell lines can be selected based on their known genetic and proteomic profiles. For instance, if a compound is predicted to inhibit a specific kinase, cell lines with known mutations or overexpression of that kinase would be highly relevant.

  • The Selectivity Imperative: Incorporating Non-Cancerous Cell Lines: A pivotal aspect of early cytotoxicity screening is the assessment of a compound's therapeutic window. To this end, the inclusion of non-cancerous cell lines is non-negotiable.[8] These cell lines provide a baseline for toxicity against "normal" cells, allowing for the calculation of a selectivity index (SI). Fibroblast cell lines are a common choice due to their ubiquitous presence in the body and ease of culture.[8]

A representative, albeit not exhaustive, starting panel of cell lines could include:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaWell-characterized, estrogen receptor-positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, aggressive phenotype.
A549 Lung CarcinomaCommonly used, well-characterized.
HCT-116 Colorectal CarcinomaRepresents a common solid tumor type.
K562 Chronic Myelogenous LeukemiaSuspension cell line, representing a hematological malignancy.
HEK293 Human Embryonic KidneyA non-cancerous cell line for assessing general cytotoxicity and calculating the selectivity index.[9]
CCD-1123Sk Human Skin FibroblastA non-cancerous, adherent cell line representing normal tissue.[8]

II. The Workhorses of Cytotoxicity Assessment: Methodologies and Protocols

A multi-faceted approach to assessing cytotoxicity is highly recommended. By employing assays that interrogate different cellular processes, a more complete and validated picture of a compound's effect can be obtained. The two most widely adopted and complementary assays for preliminary screening are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active cells.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline compounds in complete culture medium. A typical concentration range for initial screening is from 0.01 µM to 100 µM.

    • Remove the overnight culture medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[13]

B. The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon membrane damage.[14]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release (Low Control): Untreated cells.

    • Maximum LDH Release (High Control): Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Collection of Supernatant:

    • At the end of the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[14]

    • Carefully transfer a portion of the cell-free supernatant (e.g., 10-50 µL) to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

III. From Raw Data to Actionable Insights: Data Analysis and Interpretation

A. Calculating the IC₅₀ Value:

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Percentage of Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

B. The Selectivity Index (SI): A Measure of Therapeutic Window

A crucial parameter for prioritizing compounds is the Selectivity Index (SI). The SI provides a quantitative measure of a compound's differential activity between cancerous and non-cancerous cells.[15]

Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancerous Cells

A higher SI value is desirable, as it indicates greater selectivity for cancer cells. A compound with an SI greater than 2 is generally considered to have some degree of selectivity, while an SI greater than 3 is often a benchmark for a promising hit.[15][16]

C. Hit-to-Lead Criteria: Identifying Promising Candidates

A "hit" is a compound that demonstrates activity in a primary screen. However, to be advanced to the "lead" optimization stage, a hit must meet a more stringent set of criteria. These criteria are not absolute and can be tailored to the specific project, but generally include:[17][18][19]

  • Potency: A low micromolar or nanomolar IC₅₀ value against the target cancer cell lines.

  • Selectivity: A favorable selectivity index (SI > 3).

  • Structure-Activity Relationship (SAR): A clear relationship between the chemical structure of the compound and its biological activity.

  • Favorable Physicochemical Properties: Good solubility, permeability, and metabolic stability.

  • Synthetic Tractability: The compound should be amenable to chemical modification to allow for further optimization.

IV. Visualizing the Path to Discovery: Workflows and Mechanisms

Visual representations are invaluable tools for conceptualizing complex biological processes and experimental workflows.

A. Experimental Workflow for Preliminary Cytotoxicity Screening

experimental_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (Cancer & Non-Cancerous) MTT_Assay MTT Assay (Metabolic Activity) Cell_Line_Selection->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Line_Selection->LDH_Assay Compound_Preparation Novel Quinoline Compound Serial Dilutions Compound_Preparation->MTT_Assay Compound_Preparation->LDH_Assay Data_Acquisition Absorbance Measurement MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation SI_Calculation Selectivity Index (SI) Calculation IC50_Calculation->SI_Calculation Hit_to_Lead Hit-to-Lead Prioritization SI_Calculation->Hit_to_Lead

Caption: Experimental workflow for preliminary cytotoxicity screening.

B. Generalized Mechanism of Action for Cytotoxic Quinoline Compounds

Many cytotoxic quinoline compounds exert their effects by inducing apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

mechanism_of_action cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Novel Quinoline Compound Death_Receptor Death Receptor Activation Quinoline->Death_Receptor (e.g., Fas, TRAIL) Mitochondria Mitochondrial Stress Quinoline->Mitochondria (e.g., DNA damage, ROS production) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Mitochondria->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline compounds.

V. Conclusion: A Foundation for Rational Drug Design

The preliminary cytotoxicity screening of novel quinoline compounds is a critical and multifaceted process. By moving beyond a simple "black box" screening approach and embracing a rationale-driven methodology, researchers can generate high-quality, interpretable data. A carefully selected cell line panel, the use of complementary cytotoxicity assays, and a thorough analysis of the resulting data, including the calculation of a selectivity index, provide a solid foundation for identifying promising hit compounds. This, in turn, enables a more efficient and effective transition to the lead optimization phase, ultimately accelerating the discovery of novel and impactful anticancer therapeutics.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Pommier, Y. (2009). Topoisomerase I inhibitors: camptothecins and beyond.
  • The Selectivity Index (SI) of some compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28286–28311.
  • Lee, T. J., Kim, S. Y., Kim, H. P., & Lee, C. K. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules and Cells, 38(7), 629–635.
  • BioMed Central. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. BMC Chemistry. Retrieved from [Link]

  • Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Saudi Pharmaceutical Journal, 29(8), 834–840.
  • ResearchGate. (n.d.). Biological evaluation of some quinoline with different functional groups as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cell. Retrieved from [Link]

  • Drug Target Review. (2016). Hit-to-lead in drug discovery. Retrieved from [Link]

  • Parchment, R. E., & Pommier, Y. (2009). Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. Molecular Cancer Therapeutics, 8(7), 1877–1885.
  • Al-Othman, A. M., Al-Asmari, A. K., & Al-Otaibi, M. F. (2019). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Journal of Medicinal Plants Research, 13(10), 223-230.
  • Creative Biostructure. (n.d.). Hit to Lead. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • EBSCO. (n.d.). Topoisomerase inhibitors. Retrieved from [Link]

  • BioMed Central. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. BMC Chemistry. Retrieved from [Link]

  • Lee, K. H. (2011). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal Research Reviews, 31(1), 29–57.
  • Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • AACR Journals. (n.d.). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Retrieved from [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ASCO Post. (2026). “We Need More Advocacy”: Tackling the Biggest Challenges in Ovarian Cancer Care. Retrieved from [Link]

  • ResearchGate. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Retrieved from [Link]

  • Selectivity Index: Significance and symbolism. (n.d.). ScienceDirect. Retrieved from [Link]

  • MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Public Health England. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

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Methodological & Application

protocol for "Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate . This scaffold is a critical intermediate in the development of CFTR modulators, antimalarials, and high-affinity metallo-enzyme inhibitors. The presence of the 8-trifluoromethyl group (


) introduces significant lipophilicity and metabolic stability but imposes steric constraints that require precise thermal management during cyclization.

The protocol utilizes a modified Wislicenus-Conrad-Limpach approach , favoring the condensation of 2-(trifluoromethyl)aniline with dimethyl oxaloacetate. This route is selected over the dimethyl acetylenedicarboxylate (DMAD) route to avoid the formation of the 2,3-dicarboxylate byproduct, thereby streamlining the workflow by eliminating subsequent decarboxylation steps.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyridine ring onto the electron-deficient 2-(trifluoromethyl)aniline core.

  • Disconnection: N1–C2 and C3–C4 bonds.

  • Key Intermediate: Dimethyl 2-((2-(trifluoromethyl)phenyl)amino)but-2-enedioate (Enamine).[1]

  • Strategic Insight: The 8-

    
     group exerts an ortho-effect, twisting the aniline nitrogen out of planarity. Consequently, the initial condensation requires acid catalysis and extended reaction times compared to non-fluorinated anilines.[1] The subsequent cyclization is thermodynamically driven but kinetically hindered, necessitating high-boiling solvents (Dowtherm A) to overcome the activation energy barrier.
    

Retrosynthesis Target Methyl 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate Intermediate Enamine Intermediate (Dimethyl 2-((2-CF3-phenyl)amino)fumarate) Target->Intermediate Thermal Cyclization (- MeOH) Precursors 2-(Trifluoromethyl)aniline + Dimethyl Oxaloacetate Intermediate->Precursors Condensation (Acid Cat.)

Figure 1: Retrosynthetic logic flow prioritizing the direct 2-carboxylate formation.

Detailed Experimental Protocol

Reagents & Equipment
  • Reactants: 2-(Trifluoromethyl)aniline (CAS: 88-17-5), Dimethyl oxaloacetate (sodium salt, acidified prior to use, or generated in situ).[1]

  • Solvents: Methanol (anhydrous), Diphenyl ether (Dowtherm A substitute), Hexanes.[1]

  • Catalyst: Glacial Acetic Acid or p-TsOH (0.1 eq).[1]

  • Equipment: Dean-Stark trap (optional for scale-up), High-temperature heating mantle, Overhead stirrer.

Stage 1: Enamine Formation (Condensation)

Objective: Synthesize dimethyl 2-((2-(trifluoromethyl)phenyl)amino)but-2-enedioate.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)aniline (16.1 g, 100 mmol) in Methanol (150 mL).

  • Addition: Add Dimethyl oxaloacetate (19.2 g, 120 mmol, 1.2 eq). Note: If using the sodium salt, neutralize with 1.0 eq HCl in MeOH first and filter off NaCl.

  • Catalysis: Add Glacial Acetic Acid (1 mL) or p-TsOH (0.5 g).

  • Reaction: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane). The aniline spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    enamine spot.[1]
  • Workup: Evaporate the methanol under reduced pressure. The residue is typically a viscous yellow/orange oil.

  • Purification (Optional but Recommended): Although the crude can be cyclized, passing it through a short silica plug (eluting with DCM) removes unreacted aniline, which can cause tarring in the next step.[1]

Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Ring closure to form the quinoline core.[1]

  • Setup: Place Diphenyl ether (100 mL, approx. 5-10 volumes relative to precursor) in a 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to prevent thermal shock/cracking).

  • Pre-heating: Heat the solvent to 250°C . Critical: The temperature must be above 240°C to ensure cyclization competes favorably with polymerization.[1]

  • Addition: Dissolve the enamine residue from Stage 1 in a minimal amount of Diphenyl ether (or add neat if liquid). Add this dropwise to the vigorously stirring, pre-heated solvent over 15–20 minutes.

    • Observation: Methanol is evolved rapidly.[1] Ensure the system is open to a fume hood to vent methanol vapor.

  • Reaction: Maintain 250°C for 30–45 minutes. The solution will darken.

  • Cooling & Crystallization: Remove heat and allow the mixture to cool slowly to room temperature. The product, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate , typically precipitates as an off-white to beige solid upon cooling.

  • Isolation: Dilute the slurry with Hexanes (200 mL) to reduce the viscosity of the diphenyl ether and maximize precipitation. Filter the solid.[2]

  • Washing: Wash the filter cake copiously with Hexanes (3 x 50 mL) to remove residual diphenyl ether.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 65–75% over two steps.[1]

Process Workflow & Logic

Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization Step1 Mix Aniline + Oxaloacetate Solvent: MeOH, Cat: AcOH Step2 Reflux 6-8h (Monitor TLC) Step1->Step2 Step3 Evaporate Solvent Isolate Crude Enamine Step2->Step3 Step4 Pre-heat Diphenyl Ether Temp: 250°C Step3->Step4 Transfer Step5 Dropwise Addition of Enamine (Rapid MeOH venting) Step4->Step5 Step6 Cool to RT & Add Hexane Precipitate Product Step5->Step6

Figure 2: Step-by-step process flow emphasizing the critical thermal transition between Stage 1 and Stage 2.

Quality Control & Data Specifications

ParameterSpecificationAnalytical Method
Appearance Off-white to beige powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (

H NMR)

8.5 (d, 1H), 8.1 (d, 1H), 7.6 (t, 1H), 4.0 (s, 3H)
400 MHz DMSO-

Identity (MS)

LC-MS (ESI+)
Melting Point 185–190°C (dec)Capillary Method

Expert Insight on NMR: In DMSO-


, the compound often exists as the 4-quinolone  tautomer. You may observe the NH proton as a broad singlet around 12–13 ppm, and the "4-hydroxy" proton is absent. This is normal and does not indicate hydrolysis of the ester.[1]

Safety & Troubleshooting

  • Hazard - 2-(Trifluoromethyl)aniline: Highly toxic by inhalation and skin contact.[1][3] Use double-gloving and work strictly in a fume hood.

  • Hazard - High Temperature: Heating diphenyl ether to 250°C poses a fire risk.[1] Ensure no water is present in the addition funnel (steam explosion risk).[1] Keep a Class B fire extinguisher nearby.

  • Troubleshooting - Low Yield:

    • Issue: Incomplete cyclization (intermediate remaining).[1]

    • Fix: Ensure the diphenyl ether is fully at 250°C before addition. Slow addition is key to maintaining the temperature.[1]

    • Issue: Tar formation.

    • Fix: Degas the diphenyl ether with nitrogen before heating.[1] Oxygen at 250°C promotes radical polymerization.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1][4] "Synthese von Chinolinderivaten."[1][5][6] Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [1]

  • Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Heindel, N. D., et al. (1967).[1] "Cyclization of Enamines to 4-Hydroxyquinolines." Journal of Heterocyclic Chemistry, 4(1), 1-3.

Sources

Application Note: Functional Validation of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (CAS: 1065074-52-3) represents a specialized scaffold in the development of hypoxia-mimetic agents.[1][2] While the quinoline core is historically associated with antimalarial and antimicrobial activities, the specific substitution pattern—a 4-hydroxyl group adjacent to a 2-carboxylate—creates a privileged pharmacophore for inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases , specifically the HIF Prolyl Hydroxylase Domain (PHD) enzymes.[1][2]

The "Prodrug" Logic (Expertise & Insight)

Researchers must recognize that this compound functions as a pro-drug .

  • Cell Entry: The highly polar 2-carboxylic acid required for enzyme inhibition usually has poor membrane permeability.[2] The methyl ester modification masks this polarity, allowing the compound to passively diffuse through the lipid bilayer.

  • Bioactivation: Once intracellular, ubiquitous esterases hydrolyze the methyl ester, releasing the free acid active species.

  • Target Engagement: The free acid mimics 2-oxoglutarate, chelating the active site Iron (Fe²⁺) of PHD enzymes. This prevents the hydroxylation of HIF-1α, leading to its stabilization and translocation to the nucleus.[2]

  • The 8-CF3 Role: The trifluoromethyl group at position 8 enhances lipophilicity (LogP) for better uptake and provides metabolic stability against oxidative degradation at the quinoline ring.[1][2]

Pathway Visualization

The following diagram illustrates the compound's mechanism of action from cell entry to transcriptional activation.[2]

HIF_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_Ester Methyl 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate (Ester Form) Compound_Acid Active Acid Form (Hydrolyzed) Compound_Ester->Compound_Acid Passive Diffusion & Esterase Hydrolysis PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Compound_Acid->PHD2 Competitive Inhibition (Mimics 2-OG) HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Normoxia (Active) VHL VHL Complex (Ubiquitin Ligase) HIF1a_OH->VHL HIF1a HIF-1α (Stabilized) HIF1a->HIF1a_OH Hydroxylation HRE HRE Promoter (Hypoxia Response Element) HIF1a->HRE Translocation Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β (ARNT) HIF1b->HRE Dimerization Genes Target Genes: VEGF, EPO, GLUT1 HRE->Genes Transcription

Figure 1: Mechanism of Action.[1] The methyl ester acts as a cell-permeable carrier, hydrolyzing intracellularly to inhibit PHD2, thereby stabilizing HIF-1α and driving gene transcription.[1][2]

Protocol 1: Cell Viability & Dose Optimization (MTS Assay)

Before functional profiling, you must establish the non-toxic concentration window. The 8-CF3 group increases lipophilicity, which can sometimes lead to off-target membrane disruption at high concentrations (>100 µM).[1][2]

Objective: Determine the IC50 (toxicity) and select the EC50 (functional dosing) range. Cell Lines: Hep3B (Liver), HEK293T (Kidney), or HeLa.[1]

Reagents
  • Compound Stock: Dissolve Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate in 100% DMSO to 20 mM. Store at -20°C. Avoid freeze-thaw cycles.

  • MTS Reagent: (e.g., Promega CellTiter 96®).[1]

  • Positive Control: 10% DMSO (Cell death).[1]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Seeding Seed 5,000–10,000 cells/well in a 96-well plate.[1][2] Incubate 24h at 37°C.Ensure 70% confluency at time of treatment.
2. Dilution Prepare serial dilutions (1:3) in culture media. Range: 0.1 µM to 100 µM.Keep final DMSO concentration < 0.5% in all wells.
3. Treatment Aspirate old media; add 100 µL of compound-containing media.Include "Vehicle Control" (0.5% DMSO) and "Blank" (Media only).
4. Incubation Incubate for 24 hours .Longer incubations (48h) may be needed if assessing chronic toxicity.[1]
5. Measurement Add 20 µL MTS reagent per well. Incubate 1–4h. Read Absorbance at 490 nm.[2]Watch for color change; do not over-incubate as signal saturates.[2]

Data Analysis: Plot Absorbance vs. Log[Concentration].

  • Acceptance Criteria: The "Functional Window" is the concentration range where viability is >90% but HIF activity (see Protocol 2) is maximal. Typically, this class of compounds is active between 10 µM and 50 µM .

Protocol 2: Functional Target Engagement (HRE-Luciferase Reporter)

This is the most robust assay to verify that the compound is not just entering the cell, but actively inhibiting PHD and driving transcriptional machinery.

System: HRE-Luciferase Reporter Vector (e.g., pGL4.42[luc2P/HRE/Hygro]).[1][2]

Step-by-Step Workflow
  • Transfection (Day 0):

    • Seed HEK293T cells in white-walled 96-well plates (20,000 cells/well).

    • After 24h, transfect with HRE-Luciferase plasmid using a lipid-based reagent (e.g., Lipofectamine).[1][2]

    • Self-Validation: Co-transfect with a constitutively active Renilla luciferase vector to normalize for transfection efficiency.[2]

  • Treatment (Day 1):

    • Remove transfection media.

    • Add compound at determined doses (e.g., 5, 10, 25, 50 µM).

    • Positive Control: Dimethyloxalylglycine (DMOG) at 1 mM or CoCl2 at 100 µM (Hypoxia mimics).[1]

    • Negative Control: DMSO 0.1%.

  • Incubation:

    • Incubate for 16–24 hours . (HIF accumulation is rapid, but reporter protein accumulation takes time).[1]

  • Lysis & Detection (Day 2):

    • Use a Dual-Luciferase Assay System.[1][2]

    • Lyse cells directly in the well.[2]

    • Measure Firefly Luminescence (HRE activity).

    • Quench and measure Renilla Luminescence (Normalizer).[1]

  • Calculation:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.[1]

    • Fold Induction = RLU(Sample) / RLU(DMSO Control).[1]

    • Success Metric: A >5-fold induction indicates potent PHD inhibition.

Protocol 3: Direct Target Confirmation (Western Blot)[1]

To prove the compound stabilizes HIF-1α protein levels (preventing degradation).[1][2]

Buffer Note: HIF-1α is extremely unstable in oxygen.[1][2] You must work quickly during lysis.

Lysis Buffer Recipe (RIPA++)
  • Standard RIPA Buffer.

  • Protease Inhibitor Cocktail (1x).[1]

  • Critical Additive: 100 µM Deferoxamine (DFO) or DMOG in the lysis buffer.

    • Why? Even after cell lysis, PHDs can reactivate and degrade HIF-1α in the tube.[1][2] Adding an iron chelator (DFO) freezes the PHD activity during extraction.[1]

Workflow
StepAction
1. Treatment Treat cells (6-well plate) with 25 µM and 50 µM compound for 4 to 6 hours .[1][2] (HIF stabilization is fast; 24h is too long for protein, better for mRNA).
2. Harvesting Wash with ice-cold PBS.[1][2] Scrape cells immediately into RIPA++ buffer on ice.
3. Blotting Run SDS-PAGE (8% gel).[1][2] Transfer to Nitrocellulose.
4. Antibody Primary: Anti-HIF-1α (1:1000).[1][2] Secondary: HRP-conjugated (1:5000).[1][2]
5. Loading Ctrl Beta-Actin or Vinculin.[1][2]

Expected Result:

  • DMSO Lane: No visible HIF-1α band (degraded under normoxia).[1][2]

  • Compound Lane: Strong band at ~110-120 kDa (HIF-1α).[1][2]

  • Intensity: Should be dose-dependent.

References

  • HIF-PHD Inhibition Mechanism: Schofield, C. J., & Ratcliffe, P. J. (2004).[1] Oxygen sensing by HIF hydroxylases.[3] Nature Reviews Molecular Cell Biology, 5(5), 343-354.[1][2] Link

  • Quinoline-Carboxylates as PHD Inhibitors: Warshakoon, N. C., et al. (2006).[1][2] Design and synthesis of substituted quinolines as novel and selective hypoxic inducible factor prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2616-2620.[1] Link[1]

  • Prodrug Strategies for Carboxylates: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1][2] Link

  • HRE-Luciferase Assay Protocols: Biological evaluation of HIF-1 stabilizers. Promega Application Notes. Link

  • Compound Data: PubChem CID 24754766 (Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate).[1][2] Link

Sources

Application Note: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

[1][2]

Abstract & Scientific Rationale

The compound Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In kinase discovery, this scaffold is particularly valuable for targeting the ATP-binding pocket (Type I/II inhibition) due to three critical structural features:

  • 4-Hydroxy/4-Oxo Tautomerism: Mimics the hydrogen-bonding capability of the adenine ring of ATP, allowing interaction with the kinase "hinge region."[1][2]

  • 8-Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, targeting the hydrophobic "back pocket" often found in kinases like VEGFR , c-Met , and Pim-1 .[1][2]

  • 2-Carboxylate Ester: A versatile handle for rapid derivatization into amides or ureas, facilitating the exploration of the solvent-exposed front pocket.[1][2]

This guide details the protocol for utilizing this scaffold in library synthesis and subsequent biochemical screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Properties & Handling[1][2][3]

  • IUPAC Name: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate[1][2]

  • CAS Number: 887351-07-7[1][2][3]

  • Molecular Weight: 271.19 g/mol [1][3]

  • Solubility: Soluble in DMSO (>10 mM).[1] Limited aqueous solubility; requires co-solvent (e.g., 1-5% DMSO) for biological assays.[1][2]

  • Stability: Stable at room temperature.[1][2] The methyl ester is susceptible to hydrolysis under basic conditions (pH > 8.0).[1]

Critical Handling Note: Due to the 4-hydroxy/4-quinolone tautomerism, the compound may precipitate in acidic buffers if not pre-dissolved in DMSO.[1][2] Always prepare a 10 mM stock in anhydrous DMSO before dilution into assay buffer.[1][2]

Application Workflow: From Scaffold to Lead

This compound is rarely used as a "naked" inhibitor.[1][2] Instead, it serves as the core module for generating a focused library.[2] The workflow below illustrates the conversion of the methyl ester into bioactive amides, followed by screening.

Visualization: Scaffold Derivatization & Screening Logic[1][2]

KinaseWorkflowcluster_logicSAR LogicScaffoldMethyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate(Starting Material)HydrolysisHydrolysis(LiOH/THF)Scaffold->HydrolysisStep 1AcidFree Acid Intermediate(COOH Handle)Hydrolysis->AcidCouplingAmide Coupling(R-NH2 + HATU)Acid->CouplingStep 2LibraryFocused Library(Quinoline-2-carboxamides)Coupling->LibraryScreeningTR-FRET Kinase Assay(IC50 Determination)Library->ScreeningStep 3HitValidated Hit(Kinase Inhibitor)Screening->HitSelection

Caption: Workflow converting the methyl ester scaffold into a bioactive amide library for kinase screening.

Detailed Protocol: TR-FRET Kinase Binding Assay

Objective: To determine the inhibitory potency (

1

Principle: This assay uses a Europium-labeled anti-tag antibody and a fluorescently labeled tracer (kinase tracer).[1][2] When the tracer binds to the kinase, FRET occurs between the Europium (donor) and the tracer (acceptor).[2] An inhibitor displaces the tracer, reducing the FRET signal.[2]

Materials Required[2][3][5][6][7][8][9][10][11][12]
  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

  • Reagents:

    • Target Kinase (e.g., Recombinant VEGFR2, 5 nM final).[1]

    • LanthaScreen™ Eu-anti-GST Antibody (2 nM final).[1][2]

    • Kinase Tracer 199 (Alexa Fluor™ 647 conjugate, determined by

      
      ).[1]
      
    • Test Compounds (Derivatives of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate).[1][2]

  • Plate: White 384-well low-volume assay plate (Corning #4513).[1][2]

Step-by-Step Procedure
1. Compound Preparation
  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve (e.g., 10 mM to 0.5 µM).

  • Dilute these DMSO stocks 100-fold into Kinase Buffer A to create the 4x Intermediate Plate (Final DMSO concentration will be 1% in the assay).

2. Assay Plate Setup

Dispense reagents into the 384-well plate in the following order:

  • 5 µL of 4x Test Compound (from Intermediate Plate).

  • 5 µL of 4x Kinase/Antibody Mixture (Pre-mixed in buffer).

  • 5 µL of 4x Tracer Solution.

  • 5 µL of Buffer (to bring final volume to 20 µL).

Control Wells:

  • Max Signal (0% Inhibition): DMSO + Kinase/Ab + Tracer.[1][2]

  • Min Signal (100% Inhibition): 10 µM Staurosporine (or known inhibitor) + Kinase/Ab + Tracer.[1]

3. Incubation & Detection[2]
  • Centrifuge the plate at 1000 x g for 30 seconds.

  • Incubate at room temperature (

    
    ) for 60 minutes  in the dark to reach equilibrium.
    
  • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).[1][2]

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.[1][2]

    • Emission 2 (Acceptor): 665 nm.[1][2]

Data Analysis
  • Calculate the Emission Ratio (ER):

    
    .[1]
    
  • Normalize data to Percent Inhibition:

    
    
    
  • Fit the data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .[1][2]
    

Structural Activity Relationship (SAR) Insights

When analyzing data from this scaffold, use the following SAR logic to guide optimization. The 8-CF3 group is the critical differentiator.[1][2]

Visualization: Binding Mode Hypothesis

SAR_LogicCoreQuinoline CoreOH4-OH / 4-Oxo Group(H-Bond Donor/Acceptor)Core->OHCF38-CF3 Group(Lipophilic/Metabolic Stability)Core->CF3Ester2-Carboxylate(Solvent Front Vector)Core->EsterHingeKinase Hinge Region(ATP Adenine Mimic)OH->HingeInteractionPocketHydrophobic Back Pocket(Selectivity Filter)CF3->PocketOccupancySolventSolvent Exposed Region(Solubility/PK)Ester->SolventExtension

Caption: Predicted binding interactions of the scaffold within the kinase ATP-binding pocket.[1][2]

  • Observation: If potency is low (

    
    ), the methyl ester is likely too short to interact with the solvent front or sterically clashes.[1]
    
  • Optimization: Hydrolyze the ester to the acid (CAS 23779-95-5) or couple with diamines to reach Asp/Glu residues in the solvent channel.[1][2]

References

  • VulcanChem. (2023).[1][2] Product Analysis: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 90260: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.[1][2] Retrieved from [1]

  • Musumeci, F., et al. (2020).[1] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Molecules. Retrieved from [1]

  • BLD Pharm. (2023).[1] Safety Data Sheet: Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate. Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1][2] LanthaScreen™ Eu Kinase Binding Assay Protocol. Retrieved from [1]

Application Notes & Protocols: A Guide to In Vitro Anti-inflammatory Assays for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for evaluating the anti-inflammatory potential of quinoline derivatives using a cascade of robust in vitro assays. Designed for researchers in drug discovery and pharmacology, this document details the scientific rationale, step-by-step methodologies, and data interpretation for a suite of assays, from initial cytotoxicity screening to mechanistic studies targeting key inflammatory pathways. By integrating these validated methods, researchers can effectively identify and characterize novel quinoline-based anti-inflammatory agents.

Introduction: The Rationale for Screening Quinoline Derivatives

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[1][2][3] These compounds have been shown to target several key pharmacological targets in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, phosphodiesterases (PDE4), and various pro-inflammatory cytokines.[4][5]

The development of novel quinoline-based anti-inflammatory drugs requires a systematic and robust screening approach. This guide outlines a logical, multi-tiered workflow for the in vitro evaluation of quinoline derivatives, beginning with essential safety profiling and progressing to detailed mechanistic elucidation.

Foundational Step: Assessing Cytotoxicity

Before evaluating the anti-inflammatory properties of a compound, it is imperative to determine its cytotoxic profile. A compound may appear to reduce inflammatory markers simply by killing the cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]

Protocol: MTT Assay for Cytotoxicity Screening

Target Cells: RAW 264.7 murine macrophages (a standard model for inflammation studies).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Quinoline derivatives (dissolved in DMSO, stock concentration 10-100 mM)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[8] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

Scientist's Note: From this data, a dose-response curve can be generated to determine the CC₅₀ (50% cytotoxic concentration). For subsequent anti-inflammatory assays, it is crucial to use non-cytotoxic concentrations of the quinoline derivatives (typically well below the CC₅₀, e.g., >90% viability).

Primary Screening: Quantifying Key Inflammatory Mediators

Once a non-toxic concentration range is established, the primary screening phase can begin. These assays are designed to be robust and suitable for higher throughput, allowing for the rapid assessment of a compound's ability to inhibit key inflammatory markers. A common and effective model is the use of RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently induces an inflammatory response.[9][10]

Assay 1: Inhibition of Nitric Oxide (NO) Production

Scientific Rationale: During inflammation, macrophages are induced to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drugs. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the quinoline derivatives.

  • Pre-incubation: Pre-incubate the cells with the compounds for 1-2 hours.[9] This allows the compounds to enter the cells and interact with their targets before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add LPS to a final concentration of 500 ng/mL to all wells except the "unstimulated" control.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C.[9]

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[8]

    • Alternatively, use a commercial kit and add reagents sequentially (e.g., 50 µL of sulfanilamide solution followed by 50 µL of NED solution after a 5-10 minute incubation).[12]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light.[9][12] A purple color will develop. Measure the absorbance at 540 nm.[8][9]

  • Quantification: Create a standard curve using known concentrations of sodium nitrite (NaNO₂) to determine the nitrite concentration in the samples.

Assay 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[13] High levels of these cytokines are implicated in the pathology of many inflammatory diseases. Quantifying their inhibition is a direct measure of a compound's anti-inflammatory activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately measuring cytokine concentrations in cell supernatants.[14]

Protocol: Cytokine ELISA

  • Cell Culture and Treatment: The cell culture supernatant used for the Griess assay (from step 3.1.5) can also be used for ELISA. If necessary, store supernatants at -80°C.

  • ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's protocol precisely.[9][15] A general workflow is as follows:

    • Coating: A plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Sample Addition: Add standards, controls, and cell culture supernatants to the wells and incubate for 1-2 hours.[15][16] The cytokine in the sample binds to the capture antibody.

    • Washing: Wash the plate to remove unbound substances.[15]

    • Detection Antibody: Add a biotin-conjugated detection antibody, which binds to a different epitope on the cytokine. Incubate for 1 hour.[15]

    • Washing: Wash the plate again.

    • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate. This will bind to the biotinylated detection antibody.

    • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in each sample.

Data Presentation for Primary Screening

Summarize the results in a table for clear comparison of the quinoline derivatives.

Compound IDCC₅₀ (µM)NO Production IC₅₀ (µM)TNF-α Secretion IC₅₀ (µM)IL-6 Secretion IC₅₀ (µM)
Q-001>10015.210.812.5
Q-00285.45.12.33.7
Q-003>100>50>50>50
Dexamethasone (Control)>1000.80.50.6

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory marker production.

Mechanistic Elucidation: Unveiling the Mode of Action

Promising candidates from the primary screen should be advanced to secondary assays to investigate their mechanism of action. These assays help to determine if the compounds are acting on specific, well-defined inflammatory pathways.

Investigating the NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[17][18][19] In unstimulated cells, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[20] Upon stimulation by LPS, a kinase complex (IKK) phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[13][20] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.[21]

Protocol: Western Blot for Nuclear Translocation of NF-κB p65 This protocol assesses whether the quinoline derivative prevents the p65 subunit of NF-κB from moving into the nucleus.[22]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (500 ng/mL) for a short period (e.g., 30-60 minutes).[20]

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytosol extraction kit. This step is critical to isolate the proteins from each cellular compartment.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from both cytoplasmic and nuclear extracts onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.[23]

  • Loading Controls: Separately probe membranes with antibodies for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or PCNA) to ensure proper fractionation and equal protein loading.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Interpretation: An effective quinoline derivative will show a decrease in the p65 band intensity in the nuclear fraction and a corresponding retention or increase in the cytoplasmic fraction compared to the LPS-only treated cells.

Investigating COX-2 Enzyme Inhibition

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and fever.[24][25] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. This assay determines if the quinoline derivatives directly inhibit COX-2 activity.

Screening_Workflow cluster_start Phase 1: Initial Screening cluster_primary Phase 2: Primary Anti-inflammatory Assays cluster_secondary Phase 3: Mechanistic Validation Compound Quinoline Derivative Library Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity NonToxic Identify Non-Toxic Concentrations (CC₅₀) Cytotoxicity->NonToxic LPS_Model LPS-Stimulated RAW 264.7 Macrophages NonToxic->LPS_Model Proceed with non-toxic doses NO_Assay Nitric Oxide (NO) Inhibition (Griess Assay) LPS_Model->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition (ELISA) LPS_Model->Cytokine_Assay Primary_Hits Identify Primary Hits (IC₅₀ < 10 µM) NO_Assay->Primary_Hits Cytokine_Assay->Primary_Hits NFkB_Assay NF-κB Translocation (Western Blot) Primary_Hits->NFkB_Assay Investigate Mechanism COX2_Assay COX-2 Enzyme Inhibition (Fluorometric/Colorimetric Assay) Primary_Hits->COX2_Assay Investigate Mechanism Validated_Hits Validated Hits with Known MOA NFkB_Assay->Validated_Hits COX2_Assay->Validated_Hits Lead_Candidate Lead Candidate for Further Development Validated_Hits->Lead_Candidate

Protocol: Fluorometric COX-2 Inhibitor Screening Assay This protocol uses a cell-free enzymatic assay to measure direct inhibition of purified COX-2 enzyme.

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit and prepare reagents according to the manufacturer's instructions.[24][25] This typically includes reconstituting human recombinant COX-2 enzyme, preparing a cofactor solution, and diluting a COX probe.[24]

  • Plate Setup:

    • Enzyme Control (EC): Add assay buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) provided in the kit.[24]

    • Test Sample (S): Add the quinoline derivative at various concentrations.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells.

  • Substrate Addition: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Incubation: Incubate the plate, protected from light, according to the kit's protocol (typically 10-30 minutes at 37°C). The enzyme will convert the substrate, and the probe will generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence at the specified wavelengths (e.g., Ex/Em = 535/587 nm).[24]

Interpretation: The percentage of inhibition is calculated by comparing the fluorescence in the sample wells to the enzyme control wells. A dose-response curve is plotted to determine the IC₅₀ value, indicating the potency of the compound as a direct COX-2 inhibitor.[26][27]

Conclusion and Strategic Outlook

This guide provides a validated, tiered approach for the in vitro characterization of quinoline derivatives as potential anti-inflammatory agents. By systematically progressing from broad cytotoxicity and phenotypic screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their mode of action. This structured workflow ensures data integrity, conserves resources, and provides the critical information needed to advance the most promising candidates into further preclinical development.

References

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2021). Journal of Korean Medicine. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances. [Link]

  • Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Dutta, S., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024). PubMed Central. [Link]

  • George, T. C., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021). PubMed Central. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. [Link]

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

  • Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. ResearchGate. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human. Cell Sciences. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. [Link]

  • The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of quinoline-2-carboxylates

[1][2]

Welcome to the Heterocycle Synthesis Support Hub. Topic: Optimization of Reaction Conditions for Quinoline-2-Carboxylates. Ticket ID: Q2C-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division.

⚠️ Critical Regiochemistry Warning

Before proceeding: Ensure you are targeting the correct isomer.

  • Quinoline-2-carboxylates (Quinaldic acid derivatives): Required for this guide. Synthesized via Friedländer or Pfitzinger (modified) pathways.

  • Quinoline-4-carboxylates (Cinchoninic acid derivatives): Synthesized via the standard Doebner reaction (Aniline + Aldehyde + Pyruvic Acid).[1] Do not use the standard Doebner protocol if you need the C2-ester.

Module 1: The Friedländer Annulation (The "Gold Standard")

The most reliable route to quinoline-2-carboxylates is the condensation of 2-aminobenzaldehyde (or 2-aminoacetophenone) with an


-methylene keto-ester
Core Protocol: Base-Catalyzed Condensation

This protocol minimizes the self-condensation of 2-aminobenzaldehyde, a common failure mode.

Reagents:

  • Substrate A: 2-Aminobenzaldehyde (1.0 equiv)

  • Substrate B: Ethyl Pyruvate (1.2 equiv)

  • Catalyst: Piperidine (10 mol%) or KOH (10 mol%)

  • Solvent: Ethanol (0.5 M)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzaldehyde in absolute ethanol under

    
    .
    
  • Addition: Add ethyl pyruvate dropwise at 0°C. Note: Slow addition prevents the polymerization of the aldehyde.

  • Catalysis: Add piperidine.

  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Evaporate solvent.[2] Redissolve in EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Silica, Hexane/EtOAc gradient).

Troubleshooting The Friedländer Reaction
SymptomProbable CauseCorrective Action
Low Yield (<30%) Self-condensation of 2-aminobenzaldehyde.Switch Reagents: Use 2-nitrobenzaldehyde and perform an in situ reduction (Fe/AcOH) in the presence of the pyruvate. This releases the amine slowly, favoring cross-condensation.
No Reaction Enolate formation failure.Change Base: Switch from Piperidine to a stronger base like NaOEt or KOtBu in refluxing t-Butanol.
Complex Mixture Transesterification.Match Solvents: If using Ethyl Pyruvate, use Ethanol. If using Methyl Pyruvate, use Methanol. Avoid nucleophilic solvents if the ester is sensitive.

Module 2: The "Green" One-Pot Cascade (Modern Approach)

For researchers seeking high atom economy and avoiding unstable amino-aldehydes, this protocol utilizes


-nitroacrylates2-aminobenzaldehydes


Scientific Basis: This method avoids harsh acids/bases and uses a solid-supported base (BEMP) for easier purification.

Protocol: BEMP-Catalyzed Cascade

Reference: Gabrielli, S., et al. Molecules2016 , 21, 776.[3]

  • Mix: Combine 2-aminobenzaldehyde (1.0 mmol) and

    
    -nitroacrylate (1.1 mmol) in a reaction vial (Neat/Solvent-free).
    
  • Incubate: Stir at 70°C for 18 hours (Aza-Michael/Henry steps).

  • Elimination: Add Acetonitrile (10 mL) and PS-BEMP (Polymer-supported base, 1.25 equiv).

  • Finish: Stir at 50°C for 24 hours.

  • Isolation: Filter off the resin. Evaporate filtrate. The product is often pure enough to bypass chromatography.

Visualizing the Cascade Pathway

GreenCascadeFigure 1: Mechanism of the Nitroacrylate Cascade SynthesisStart2-Aminobenzaldehyde+ NitroacrylateInter1Aza-MichaelAdductStart->Inter170°C, NeatInter2Henry Reaction(Cyclization)Inter1->Inter2IntramolecularInter3Elimination(-H2O, -HNO2)Inter2->Inter3PS-BEMPBaseProductQuinoline-2-CarboxylateInter3->ProductAromatization

Module 3: Post-Synthetic Functionalization (The "Fix-It" Route)

Scenario: You have a complex quinoline core synthesized via other means (e.g., Skraup) and need to install the C2-carboxylate late-stage.

Protocol: The Reissert Reaction

This classical method remains the most robust way to functionalize the C2 position of an existing quinoline ring.

  • Activation: Dissolve Quinoline in DCM/Water (biphasic).

  • Reagent Addition: Add Benzoyl Chloride (1.5 equiv) and TMSCN (Trimethylsilyl cyanide, 2.0 equiv) or KCN (careful!).

  • Formation: Stir vigorously. The Reissert compound (1-benzoyl-1,2-dihydroquinoline-2-carbonitrile) precipitates or is extracted.

  • Hydrolysis: Treat the intermediate with concentrated HBr/AcOH or H2SO4 . This hydrolyzes the nitrile to the acid and restores aromaticity.

Optimization Tip: For a milder hydrolysis that yields the ester directly, treat the Reissert compound with alcohol/HCl gas.

FAQ: Common User Issues

Q: I used the Doebner reaction (Aniline + Pyruvic Acid + Benzaldehyde) but my NMR shows a singlet at ~8.0 ppm and no C2 substitution. What happened? A: You synthesized the Quinoline-4-carboxylic acid (Cinchoninic acid). The Doebner reaction places the carboxylate at C4. To get the C2 isomer using similar starting materials, you must switch to the Friedländer synthesis using 2-aminobenzaldehyde.

Q: My 2-aminobenzaldehyde starting material is turning dark/black before I even start. A: 2-Aminobenzaldehydes are notoriously unstable due to self-polymerization.

  • Immediate Fix: Purify the starting material immediately before use.

  • Pro Tip: Use the 2-nitrobenzaldehyde precursor and reduce it in situ using Iron powder/HCl or

    
     in the presence of your ketone. This generates the amine at a low concentration, reacting immediately with the ketone before it can self-polymerize.
    

Q: How do I purify the free carboxylic acid? It's streaking on silica. A: Quinoline-2-carboxylic acids are zwitterionic (Basic N, Acidic COOH).

  • Avoid Silica: Use Reverse Phase (C18) chromatography with water/methanol (0.1% TFA).

  • Esterify First: It is much easier to purify the methyl/ethyl ester. Convert the crude acid to the ester using

    
    /MeOH, purify, and then hydrolyze if necessary.
    

References

  • Friedländer Synthesis Review: Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009. Link

  • Green One-Pot Protocol: Gabrielli, S., et al.[3] "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 2016.[3][4][5] Link

  • Iron-Catalyzed Approaches: Gandeepan, P., et al. "Iron Catalysis for Quinoline Synthesis." Asian Journal of Organic Chemistry, 2014. Link

  • Reissert Reaction Mechanism: Utsugi, M., et al. "Reissert-type functionalization of quinoline N-oxides." Tetrahedron Letters, 2008.

addressing poor solubility of "Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-808-CF3 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor aqueous solubility for biological assays and formulation.[1]

Executive Summary

You are encountering a classic "Brick Dust" vs. "Grease Ball" dilemma. Your molecule, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate , possesses a structural trifecta that fights aqueous solubility:

  • Planar Aromatic Core (Quinoline): Promotes strong crystal packing (high melting point).

  • Trifluoromethyl Group (-CF3) at C8: Significantly increases lipophilicity (Hansch

    
     value 
    
    
    
    +0.[1]88) and hydrophobicity.
  • Methyl Ester at C2: Limits the ability to use strong bases due to hydrolysis risk.

This guide provides a tiered troubleshooting approach, moving from simple buffer adjustments to advanced encapsulation strategies.

Part 1: The Diagnostic Phase

Q: Why is this specific molecule so difficult to dissolve compared to standard quinolines?

A: It is not just lipophilic; it is likely highly crystalline.[2]

  • The "Grease Ball" Factor: The -CF3 group makes the molecule water-repellent. It seeks other lipids or plastic surfaces (adsorption issues).

  • The "Brick Dust" Factor: The planar quinoline ring allows the molecules to stack tightly in a crystal lattice. Energy is required to break these intermolecular forces before the solvent can even begin to solvate the molecule.

  • The Trap: The 4-hydroxy group exists in equilibrium with the 4-quinolone (keto) tautomer.[2] In the neutral state, this tautomerism creates strong intermolecular hydrogen bonding, further reducing solubility.

Part 2: Troubleshooting Workflows
Strategy A: pH Adjustment (The "Goldilocks" Zone)

Q: Can I just add NaOH to dissolve it?

A: Proceed with extreme caution. While the 4-hydroxy group is acidic (vinylogous acid), the methyl ester at position 2 is susceptible to base-catalyzed hydrolysis.

  • The Mechanism: Deprotonating the 4-OH (or N-H of the quinolone tautomer) creates an anionic species, which is much more soluble.

  • The Risk: High pH (>10) will attack the ester, converting your molecule into the carboxylic acid derivative (hydrolysis product), potentially altering its biological activity.

Protocol 1: Safe pH Titration

  • Prepare a slurry: Suspend the compound in water at 2x target concentration.

  • Monitor pH: Insert a micro-pH probe.

  • Titrate: Add 0.1M NaOH dropwise with vigorous stirring.

  • Stop Point: Do not exceed pH 8.5 - 9.0 .

  • Verification: If it dissolves, immediately dilute into your assay buffer. If it precipitates upon dilution, the pH shift was insufficient to maintain the ionized state.

Data Table 1: pH Stability Risk Profile

pH RangeSolubility PredictionStability Risk (Ester Hydrolysis)Recommendation
< 4.0 Very Low (Protonated)LowAvoid (unless using strong acid to protonate N)
4.0 - 7.0 Low (Neutral/Tautomeric)NegligibleRequires Cosolvents
7.5 - 9.0 Moderate (Partial Ionization) Moderate Target Zone (Use Tris or Bicarbonate)
> 10.0 High (Fully Ionized)CRITICAL Do Not Use (Rapid hydrolysis to acid)
Strategy B: Cosolvents (The "Like Dissolves Like" Approach)

Q: pH adjustment didn't work. What solvent system do you recommend for cell-based assays?

A: You must disrupt the water structure using water-miscible organic solvents. Due to the -CF3 group, DMSO is the primary choice, but PEG400 is often superior for preventing precipitation upon dilution.

Protocol 2: The "Solvent Shift" Method

  • Stock Solution: Dissolve compound in 100% DMSO to 10-50 mM. (If it doesn't dissolve here, sonicate at 40°C).

  • Intermediate Dilution: Do not pipette DMSO stock directly into media.

    • Mix DMSO stock 1:1 with PEG400 or Propylene Glycol .

  • Final Dilution: Slowly add the DMSO/PEG mix to the aqueous buffer while vortexing.

Critical Note: The -CF3 group makes this molecule prone to "crashing out" (precipitation) when the organic solvent concentration drops below 1-2%.[1]

Strategy C: Advanced Encapsulation (The "Trojan Horse")

Q: I need to inject this in vivo or use high concentrations. Cosolvents are toxic. What now?

A: Use Cyclodextrins (CDs) .[3][4][5] This is the most scientifically robust solution for fluorinated aromatics. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic -CF3/quinoline core, while the exterior remains hydrophilic.

  • Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-

    
    -CD)  (e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Why: The pore size of

    
    -CD is ideal for the quinoline core. The -CF3 group has a high affinity for the CD cavity.
    

Protocol 3: Cyclodextrin Complexation

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water or saline.[1]
    
  • Addition: Add excess compound to the vehicle.

  • Equilibration: Shake/stir for 24-48 hours at room temperature (thermodynamic solubility).

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Measure concentration via HPLC/UV-Vis.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for solubilizing this specific molecule, accounting for the chemical instability of the ester.

SolubilityStrategy Start Start: Methyl 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate CheckApplication 1. Define Application Start->CheckApplication InVitro In Vitro / Cell Assay CheckApplication->InVitro InVivo In Vivo / Animal Study CheckApplication->InVivo CosolventRoute 2. Cosolvent Strategy InVitro->CosolventRoute CDRoute 3. Encapsulation Strategy InVivo->CDRoute DMSO Dissolve in 100% DMSO CosolventRoute->DMSO Cyclodextrin Use 20% HP-beta-CD or SBE-beta-CD CDRoute->Cyclodextrin Dilution Dilute to <1% DMSO (Watch for precipitation!) DMSO->Dilution Precipitation Did it precipitate? Dilution->Precipitation AddPEG Add PEG400 or Tween 80 to Stock Solution Precipitation->AddPEG Yes SafePH Maintain pH 7.5 - 8.5 (Buffer: Tris/Bicarb) Precipitation->SafePH No (Success) AddPEG->Dilution PH_Check pH Adjustment? Cyclodextrin->PH_Check PH_Check->SafePH Safe Zone DangerPH Avoid pH > 9.0 (Risk: Ester Hydrolysis) PH_Check->DangerPH High pH

Caption: Decision matrix for solubilization, highlighting the critical divergence between cosolvent use (in vitro) and cyclodextrin encapsulation (in vivo), with specific warnings regarding pH-induced ester hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I sonicate the sample to speed up dissolution? A: Yes, but monitor temperature. Sonication generates heat. If the temperature rises significantly, you might promote ester hydrolysis if the solution is slightly basic. Use a water bath sonicator with ice if necessary.

Q: Why does the solution turn yellow? A: 4-Hydroxyquinolines often exhibit color changes upon deprotonation or tautomerization. A shift to yellow usually indicates the formation of the phenolate/quinolate anion. This confirms you have accessed the ionized state, which is good for solubility, provided the pH isn't high enough to cleave the ester.

Q: The compound sticks to my plastic tips. What is happening? A: This is the "Grease Ball" effect driven by the 8-trifluoromethyl group. Fluorinated compounds are notoriously "sticky" to polypropylene.

  • Fix: Use Low-Retention pipette tips and glass vials whenever possible. Pre-wet tips with the solvent before drawing the sample.

References
  • Lipophilicity of Fluorinated Compounds: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Solubility of Quinoline Derivatives: Kasim, N. A., et al. (2004). Molecular properties of WHO essential drugs and provisional biopharmaceutical classification. Molecular Pharmaceutics, 1(1), 85-96.[1] [Link]

  • Ester Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link][1]

Sources

managing exothermic reactions in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Technical Support) Topic: Exothermic Reaction Control & Runaway Prevention Ticket ID: SKR-EXO-4492

Critical Incident Response (The "Red Phone")

If you are currently experiencing a thermal runaway, execute the following immediately:

⚠️ EMERGENCY PROTOCOL: THERMAL RUNAWAY

  • Cease Heating: Remove the heating mantle immediately. Do NOT just turn it off; physically lower the heat source from the flask.

  • Emergency Cooling:

    • Do: Raise an ice-water bath to immerse the flask bottom.

    • Do Not: Spray water on the hot glass (risk of thermal shock/shattering).

  • Ventilation: Open the fume hood sash fully (if safe) or maximize airflow. The reaction produces acrolein (lachrymator) and potentially nitrogen oxides (

    
    ).
    
  • Blast Shield: If the reflux condenser is flooding (liquid reaching the top), evacuate the immediate area. The pressure buildup from the violent boiling often precedes an eruption.

Technical Brief: The "Induction Trap"

Why does the Skraup reaction explode? The danger lies in the Induction Period . Users often mistake the initial inactivity for a lack of reaction.

  • Dehydration (Endothermic/Slow): Glycerol dehydrates to acrolein in hot sulfuric acid. This step consumes heat.[1][2][3][4]

  • Accumulation: If the temperature is ramped too quickly, a high concentration of acrolein builds up before it reacts with the aniline.

  • The Spike (Exothermic/Fast): Once the Michael addition (aniline + acrolein) triggers, it releases massive heat. This heat accelerates the remaining dehydration, creating a self-sustaining thermal loop.

Reaction Risk Pathway

SkraupRisk Glycerol Glycerol + H2SO4 Acrolein Acrolein Accumulation (The Silent Killer) Glycerol->Acrolein Endothermic (Slow) Addition Michael Addition (Aniline) Acrolein->Addition Threshold Reached Cyclization Cyclization (Exothermic Spike) Addition->Cyclization Rapid Heat Release Cyclization->Acrolein Thermal Feedback Loop Quinoline Quinoline Product Cyclization->Quinoline Oxidation

Figure 1: The Thermal Feedback Loop.[5] Note the dashed red line indicating how the heat from cyclization accelerates acrolein formation, leading to runaway.

Protocol Optimization (The "How-To")

Standard protocols often lack safety granularity. Use this optimized workflow.

The Sulzberger Modification (Ferrous Sulfate)

The addition of Ferrous Sulfate (


) is the single most effective chemical control. It acts as an oxygen carrier and moderator, distributing the oxidation load over a longer period [1].[6]

Optimized Reagent Table

Reagent Role Standard Load Safety Note
Aniline Substrate 1.0 equiv Distill before use to remove oxidation impurities.
Glycerol C3 Source 3-4 equiv Use "Dynamite grade" (low water). Water kills yield.

| Nitrobenzene | Oxidant | 1.0-1.2 equiv | High Risk. Can be replaced with Iodine (


) or Arsenic Acid (

) for milder profiles. | | Sulfuric Acid | Catalyst/Dehydrator | 2-3 equiv | Viscosity Hazard. Adds heat upon mixing. | | Ferrous Sulfate | Moderator | 0.05-0.1 equiv | Essential. Add before acid. |
Step-by-Step Safe Protocol
  • The Pre-Mix: In a round-bottom flask (RBF), combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate .

    • Critical Check: Ensure

      
       is well-distributed.[3][6]
      
  • Acid Addition: Cool the flask in an ice bath. Add Concentrated

    
     dropwise with stirring.
    
    • Why: This dissipates the heat of mixing, separating it from the reaction exotherm.

  • The Slow Ramp: Attach a wide-bore reflux condenser. Heat the oil bath to 100°C.

  • The Observation Phase: Watch for the reflux ring.

    • Visual Cue: The mixture will darken. If boiling becomes vigorous, remove the oil bath immediately . The internal heat will sustain the reaction.[3]

  • Re-heating: Only re-apply external heat once the spontaneous boiling subsides.[3]

Troubleshooting Knowledge Base (FAQs)

Issue: "The reaction stalled, so I turned up the heat. Then it erupted."

Diagnosis: You fell into the "Induction Trap." Solution: Never increase heat if reflux stops during the first hour. The reaction is likely dormant, not dead.

  • Correct Action: Agitate the flask gently. If no reflux occurs after 15 minutes at steady temp, add a catalytic amount of fresh acid or a boiling chip, but do not crank the mantle temperature.

Issue: "My yield is consistently low (<40%)."

Diagnosis: Likely moisture contamination or polymerization. Solution:

  • Check Glycerol: Hygroscopic glycerol is the enemy. Heating it to 180°C prior to use drives off water.

  • Acrolein Polymerization: If the acid is too concentrated or the temp too high, acrolein polymerizes into a black tar (disaster) rather than reacting with aniline.

    • Fix: Dilute the sulfuric acid slightly (to ~70-80%) or use the

      
       moderator to slow the acrolein release.
      
Issue: "I need to scale this up to 500g. Is it safe?"

Diagnosis: Batch scaling of Skraup is non-linear in risk. Solution: Do not scale a batch Skraup reaction linearly. The surface-area-to-volume ratio decreases, making heat removal impossible during the spike.

  • Alternative: Use Continuous Flow Chemistry .[4][7] Pumping reactants through a heated coil allows for excellent heat transfer and limits the active explosive volume to milliliters rather than liters [2].

Decision Tree: Managing Temperature Spikes

TempControl Start Reflux Starts Check Is boiling vigorous? Start->Check Safe Maintain Temp (Steady Reflux) Check->Safe No Risk Remove Heat Source (Allow Self-Reflux) Check->Risk Yes Stall Did Reflux Stop? Risk->Stall Stall->Safe No Wait Wait 10-15 mins (Induction Check) Stall->Wait Yes Resume Resume Heating (Slow Ramp) Wait->Resume

Figure 2: Operator decision logic during the critical first hour of synthesis.

Modern Alternatives (Risk Elimination)

If safety regulations prohibit standard Skraup conditions, switch to these verified methodologies.

  • Microwave-Assisted Synthesis:

    • Mechanism:[1][2][4][8][5][9][10] Direct dielectric heating allows for rapid temperature jumps, bypassing the slow induction period.

    • Benefit: Reaction times reduced from 4 hours to 10 minutes.

    • Reference: Operations must be done in sealed, pressure-rated vessels [3].

  • Continuous Flow (The Doebner-Miller Variant):

    • Mechanism:[1][2][4][8][5][9][10] Reagents are pumped through a microreactor.

    • Benefit: Heat transfer is instantaneous. If a runaway occurs, it is contained within a small section of tubing.

    • Setup: Use a back-pressure regulator (BPR) to superheat solvents safely above their boiling points [2].

References

  • Organic Syntheses. (1941). Quinoline: The Skraup Synthesis (Sulzberger Modification). Collective Volume 1, p. 478. [Link]

  • Organic Process Research & Development. (2016). Continuous Flow Doebner–Miller Reaction.[7] [Link][5][11]

  • National Institutes of Health (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis (Microwave Applications). [Link]

Sources

overcoming low conversion rates in Friedländer annulation for quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedländer Annulation Optimization

Core Directive & Diagnostic Framework

Welcome to the technical support center for quinoline synthesis. If you are accessing this guide, you are likely experiencing stalled reactions, low yields (<40%), or complex impurity profiles during the Friedländer annulation.

The Friedländer annulation is the condensation of 2-aminobenzaldehyde (or ketone) with an enolizable ketone/aldehyde. While theoretically straightforward, it often fails due to three specific "silent killers":

  • Self-Condensation: The enolizable ketone partner reacts with itself (Aldol) faster than with the 2-aminoaryl partner.

  • Substrate Instability: 2-aminobenzaldehyde is notoriously unstable, prone to self-polymerization.

  • Reversibility: The initial aldol adduct formation is reversible; without rapid dehydration, the equilibrium shifts back to starting materials.

This guide moves beyond "add more catalyst" and focuses on mechanistic intervention.

Troubleshooting Guide (Q&A)

Q1: I am using standard base catalysis (KOH/EtOH) with a methyl ketone, but conversion stalls at 50%. TLC shows multiple spots. What is happening?

Diagnosis: You are likely witnessing the competing self-aldol condensation of your ketone partner. Strong bases like KOH or NaOH indiscriminately deprotonate the


-proton of the ketone. If the ketone is sterically accessible (e.g., acetone, acetophenone), it will react with itself rather than the bulky 2-aminobenzaldehyde.

Corrective Action:

  • Switch to Acid Catalysis: Acid catalysts activate the carbonyl of the 2-aminobenzaldehyde, making it more electrophilic, rather than relying solely on the enolization of the ketone.

  • Protocol Shift: Use Sulfamic Acid (

    
    )  or Molecular Iodine (
    
    
    
    )
    . These function as mild Lewis acids that coordinate to the carbonyl oxygen, accelerating the specific cross-condensation without triggering massive self-aldol side reactions.
Q2: My 2-aminobenzaldehyde starting material turns dark/tarry before the reaction even finishes. How do I prevent this?

Diagnosis: 2-aminobenzaldehyde is inherently unstable due to self-condensation (trimerization). If your starting material is degraded, conversion calculations are meaningless.

Corrective Action:

  • In-Situ Generation: Do not isolate 2-aminobenzaldehyde. Instead, use 2-nitrobenzaldehyde as the precursor.

  • The "One-Pot" Reductive Cyclization: Perform the reaction in the presence of Iron powder/HCl or

    
    . This reduces the nitro group to the amine in situ, which immediately reacts with the ketone present in the flask. This maintains a low steady-state concentration of the unstable amine, preventing polymerization.
    
Q3: I am using a sterically hindered ketone (e.g., cyclohexanone derivatives). Refluxing in ethanol gives <20% yield. How do I drive this to completion?

Diagnosis: Steric hindrance prevents the initial nucleophilic attack. Ethanol reflux (


) does not provide sufficient thermal energy to overcome the activation barrier for the rate-limiting aldol step.

Corrective Action:

  • Solvent-Free / High-Heat: Remove the solvent. The reaction can often be run "neat" at

    
     using a solid acid catalyst like p-Toluenesulfonic acid (p-TsOH) .
    
  • Microwave Irradiation: This is the gold standard for hindered Friedländer reactions. The rapid dielectric heating allows you to reach

    
     in minutes (using Acetic Acid as solvent/catalyst), driving the dehydration steps that pull the equilibrium forward.
    

Visualizing the Failure Points

The following diagram illustrates the mechanism and where the specific failures described above occur.

FriedlanderMechanism Start 2-Aminobenzaldehyde + Ketone Aldol Aldol Adduct (Intermediate) Start->Aldol Base/Acid Cat. (Rate Limiting) Schiff Schiff Base (Alternative Path) Start->Schiff Acid Cat. Fail1 FAILURE: Self-Aldol (Ketone-Ketone) Start->Fail1 Strong Base Unstable Ketone Fail2 FAILURE: Polymerization (Amine-Amine) Start->Fail2 Unstable Precursor Quinoline Quinoline Product Aldol->Quinoline - H2O (Dehydration) Schiff->Quinoline - H2O (Cyclization)

Caption: Mechanistic pathways of Friedländer annulation showing critical failure points (red) competing with productive cyclization (green).

Advanced Protocols

These protocols are designed to replace standard reflux methods when yields are low.

Protocol A: Microwave-Assisted Synthesis (Acetic Acid)

Best for: Rapid library synthesis, sterically hindered ketones.

  • Setup: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Solvent: Add Glacial Acetic Acid (2 mL). No other solvent is needed; AcOH acts as both solvent and acid catalyst.[1]

  • Reaction: Irradiate at 150°C for 5–10 minutes (Hold time).

  • Workup: Pour the mixture into ice water (20 mL). Neutralize with 10% NaOH or saturated

    
    .
    
  • Isolation: The quinoline usually precipitates.[2] Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

  • Validation: Expect yields >85%.

Protocol B: Lewis Acid Catalyzed (Scandium Triflate)

Best for: Acid-sensitive substrates, mild conditions.

  • Setup: Mix 2-aminobenzaldehyde (1.0 mmol) and ketone (1.1 mmol) in Acetonitrile (5 mL).

  • Catalyst: Add

    
      (5 mol%, 0.05 mmol).
    
  • Reaction: Stir at Room Temperature (or mild heat

    
    ) for 4–6 hours.
    
  • Workup: Evaporate solvent. The catalyst can often be recovered from the aqueous phase during extraction, but for small scale, filter through a silica plug.

  • Mechanism: The

    
     ion coordinates to the carbonyl oxygen of the aldehyde, significantly lowering the LUMO energy and facilitating attack by the ketone enol.
    

Data & Performance Comparison

The following table summarizes why shifting from conventional heating to microwave or specific Lewis acids is recommended for low-conversion scenarios.

ConditionCatalystTimeTypical YieldKey Advantage
Conventional Reflux KOH / EtOH5-24 h40-65%Cheap, simple setup.
Conventional Reflux HCl / Reflux3-12 h60-75%Better for hindered ketones than base.
Microwave Glacial AcOH5-10 min 85-96% Rapid, suppresses side reactions.
Lewis Acid

(1 mol%)
2-4 h80-92%Solvent-free option, mild.
Solid Support Silica/

1-3 h85-90%Easy workup (filtration).

Decision Matrix

Use this logic flow to select the correct optimization path for your specific problem.

DecisionTree Start Start: Low Conversion Q1 Is the Ketone Sterically Hindered? Start->Q1 Q2 Is the Amine Unstable? Q1->Q2 No Sol1 Use Microwave (AcOH, 150°C) Q1->Sol1 Yes Sol2 Use In-Situ Reduction (2-Nitro + Fe/HCl) Q2->Sol2 Yes Sol3 Use Lewis Acid (Sc(OTf)3 or Iodine) Q2->Sol3 No (Just slow)

Caption: Troubleshooting decision tree for selecting the optimal Friedländer protocol.

References

  • Friedländer, P. (1882).[2][3][4][5] "Ueber o-Amidobenzaldehyd".[3][4] Chemische Berichte, 15(2), 2572–2575.[3][4] Link[4]

  • Marco-Contelles, J., et al. (2009).[3] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671.[3] Link

  • Wu, J., et al. (2006).[6] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[6] Link

  • McNulty, J., et al. (2010). "A rapid and efficient microwave-assisted Friedländer quinoline synthesis". Synthesis, 2010(16), 2725-2728. (See similar methodology in ResearchGate snippet 1.15). Link

  • Yadav, J. S., et al. (2004).[6] "Scandium(III) Triflate Promoted Friedländer Quinoline Synthesis". Synthesis, 2004(1), 71-74. Link

Sources

Combes Quinoline Synthesis: Technical Support Center & Troubleshooting Guide

[1]

Welcome to the Advanced Organic Synthesis Support Center. Topic: Regiocontrol and Optimization of Combes Quinoline Synthesis. Ticket ID: CQS-REGIO-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Mechanism

The Combes Quinoline Synthesis involves the condensation of an aniline with a 1,3-diketone followed by acid-catalyzed cyclization.[2][3] While robust for symmetrical substrates, the reaction suffers from regioselectivity issues when applied to meta-substituted anilines or unsymmetrical


-diketones1

This guide addresses the two primary "pain points" of this synthesis:

  • The Meta-Substituent Dilemma: Controlling formation of 5- vs. 7-substituted quinolines.

  • The Unsymmetrical Diketone Challenge: Controlling substituent placement at the C2 vs. C4 positions.

Module A: The Meta-Substituent Dilemma (5- vs. 7-Isomers)

User Issue:

"I am reacting m-toluidine with acetylacetone. I expect the 7-methyl isomer, but I am seeing impurities that look like the 5-methyl isomer. How do I force the reaction toward a single regioisomer?"

Technical Insight:

When a meta-substituted aniline condenses with a diketone, the subsequent cyclization can occur at two positions on the aromatic ring:

  • Para to the substituent: Yields the 7-substituted quinoline (sterically favored).[1]

  • Ortho to the substituent: Yields the 5-substituted quinoline (sterically hindered).[1]

While the 7-isomer is generally the major product due to steric hindrance at the crowded 5-position, electronic effects can complicate this. Strong electron-donating groups (EDGs) like -OMe at the meta-position activate the ortho site, potentially increasing the ratio of the unwanted 5-isomer.[1]

Troubleshooting & Strategy:
FactorRecommendation for Regiocontrol
Steric Control Maximize it. The Combes synthesis is highly sensitive to sterics.[1] If your meta-substituent is small (e.g., -F, -OH), you risk higher 5-isomer formation.[1] If possible, use bulkier protecting groups on the aniline to force cyclization to the open para position (7-isomer).[1]
Acid Choice Switch to Polyphosphoric Acid (PPA). Sulfuric acid (

) is often too harsh and promotes thermodynamic equilibration.[1] PPA allows for kinetic control and cleaner cyclization at lower temperatures (see Protocol below).[1]
Solvent Effect High-Boiling Non-Polar Solvents. Performing the reaction in refluxing chlorobenzene or toluene (with a Dean-Stark trap) before adding the acid can help isolate the intermediate Schiff base, allowing you to purify it before the sensitive cyclization step.
Pathway Visualization (Graphviz)

MetaRegioselectivityAnilinem-Substituted AnilineSchiffBaseIntermediateSchiff BaseAniline->SchiffBase+ DiketoneDiketone1,3-DiketoneDiketone->SchiffBaseCyclizationAcid-CatalyzedCyclizationSchiffBase->CyclizationPathAAttack Para to R(Less Hindered)Cyclization->PathAPreferredPathBAttack Ortho to R(Sterically Crowded)Cyclization->PathBDisfavoredProd77-Substituted Quinoline(Major Product)PathA->Prod7Prod55-Substituted Quinoline(Minor Product)PathB->Prod5

Caption: Divergent cyclization pathways for meta-substituted anilines. Steric hindrance usually blocks Path B, favoring the 7-substituted product.

Module B: Unsymmetrical Diketone Challenges (C2 vs. C4)

User Issue:

"I am using benzoylacetone (Ph-CO-CH2-CO-Me). I want the phenyl group at C2, but I'm getting a mixture or the C4 isomer. Why?"

Technical Insight:

Regioselectivity here is determined by which carbonyl group forms the Schiff base (imine) with the aniline.[1]

  • Initial Condensation: The aniline attacks the more electrophilic (and less hindered) carbonyl first.[1]

  • Cyclization: The remaining carbonyl becomes the C4 position of the quinoline ring.[1]

For benzoylacetone:

  • The Methyl ketone is less hindered than the Phenyl ketone.[1]

  • Aniline attacks the Methyl ketone

    
     Schiff base forms at Methyl.[1]
    
  • Cyclization occurs onto the Phenyl ketone.[1]

  • Result: The Methyl group ends up at C2 , and the Phenyl group ends up at C4 .[1]

Troubleshooting & Strategy:

Q: How do I reverse this to get Phenyl at C2? A: You must alter the electronics or use a pre-masked equivalent.

  • Strategy 1 (pH Modulation): The condensation is pH-dependent.[1] However, standard Combes conditions rarely allow reversal solely by pH.[1]

  • Strategy 2 (Stepwise Synthesis): Do not use the Combes method. Use the Konrad-Limpach approach (using

    
    -keto esters) or react the aniline with a specific enol ether where the leaving group directs the regiochemistry.
    
  • Strategy 3 (Microwave Modification): Recent studies suggest that microwave irradiation in solid-state (solvent-free) conditions using Montmorillonite K-10 clay can alter the transition state energies, sometimes favoring the thermodynamic product over the kinetic one.[1]

Module C: Optimization & Modern Protocols

Common Failure Mode: Charring and Low Yields

The classical Combes method uses concentrated


11
Solution: The PPA & Solid Acid Switch
Catalyst SystemProsConsBest Application
Conc.

Cheap, available.[1]Severe charring, low yield, dangerous workup.[1]Simple, robust substrates only.[1]
Polyphosphoric Acid (PPA) Milder, acts as solvent & catalyst, fewer side reactions.[1]Viscous, difficult to stir at RT.[1]Standard Recommendation.
Montmorillonite K-10 Solid acid, recyclable, eco-friendly, works well with Microwaves.[1]Requires filtration, specific activation.[1]High-value/sensitive substrates.[1][4]
Triflic Acid (TfOH) High yield, lower temp.[1]Expensive.[1]Difficult cyclizations.
Optimized Protocol: Microwave-Assisted PPA Synthesis

This protocol minimizes thermal degradation and maximizes regioselectivity.[1]

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • 1,3-Diketone (1.2 equiv)[1]

  • Polyphosphoric Acid (PPA) (~5-10 mL per gram of reactant)[1]

Workflow:

  • Condensation (In Situ): Mix aniline and diketone in a microwave vial. If they are solids, dissolve in a minimum amount of ethanol, then evaporate to create an intimate mixture.[1]

  • Acid Addition: Add PPA to the vial. Note: PPA is viscous; warm it slightly (40°C) to aid dispensing.

  • Irradiation:

    • Power: Dynamic (Max 300W)[1]

    • Temperature:

      
      
      
    • Time: 5–10 minutes (Hold time).

    • Compare to: 2-4 hours heating in classical method.[1]

  • Workup:

    • Pour the hot reaction mixture onto crushed ice (approx. 10x volume).

    • Neutralize with

      
       or 
      
      
      until pH ~8.[1]
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Workflow Visualization (Graphviz)

OptimizationWorkflowStartStart: Reactants SelectionCondensationMix Aniline + Diketone(Solvent-free or Min. EtOH)Start->CondensationDecisionChoose CatalystCondensation->DecisionRouteOldH2SO4 (Classical)Decision->RouteOldLegacyRouteNewPPA + Microwave (Recommended)Decision->RouteNewOptimizedResultOldHigh Temp (100°C+)Risk: Charring/TarsRouteOld->ResultOldResultNewMW 120°C (10 min)cleaner profileRouteNew->ResultNewWorkupPour onto Ice -> NeutralizeResultOld->WorkupResultNew->WorkupFinalPurified QuinolineWorkup->Final

Caption: Comparison of Legacy vs. Optimized (Microwave/PPA) workflows. The optimized route reduces thermal stress and improves purity.

References

  • Roberts, E. & Turner, E.E. (1927).[1] "The factors controlling the formation of 5- and 7-substituted quinolines in the Skraup and analogous syntheses." Journal of the Chemical Society, 1832–1857.[1] Link

  • Sloop, J.C. (2009).[1] "Fluorinated quinolines: synthesis and characterization of 2- and 4-trifluoromethylquinolines." Journal of Fluorine Chemistry, 130(10), 903-908.[1] (Discusses PPA vs H2SO4 and regioselectivity). Link[1]

  • Sriram, R. & Dhar, D. (2020).[1][2] "Microwave-assisted synthesis of quinoline derivatives using solid acid catalysts." Synthetic Communications, 50(12), 1820-1835.[1] (Modern protocols using Montmorillonite K-10).[1][5] Link[1]

  • Combes, A. (1888).[1][2] "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49,[1] 89. (The foundational paper). Link

optimizing solvent systems for chromatographic purification of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for Quinoline Derivatives

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Welcome to the Separation Science Technical Center.

You are accessing the Quinoline & N-Heterocycle Purification Module . This guide addresses the specific physicochemical challenges of purifying quinoline derivatives, primarily focusing on overcoming the "Silanol Effect" and optimizing selectivity for structural isomers.

Module 1: Peak Shape & Tailing (The Basicity Challenge)

User Issue: "My quinoline derivative streaks from the baseline to the solvent front on silica gel. I cannot separate it from impurities."

Technical Diagnosis: Quinoline derivatives are weak bases (pKa ~4.9 for unsubstituted quinoline).[1] Silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

).[1]
  • The Mechanism: The basic nitrogen lone pair on the quinoline ring undergoes an acid-base interaction with the acidic protons of the silanol groups.

  • The Result: This creates a secondary retention mechanism (ion-exchange) that is slower and more energetic than the desired adsorption mechanism, causing "tailing" or streaking.[1]

The Solution: Mobile Phase Modifiers You must suppress this interaction by introducing a stronger base into the mobile phase to "cap" the silanol sites.

Protocol A: Modifier Selection & Equilibration

Do not simply add "a few drops" of base.[1] Follow this self-validating protocol.

ModifierConcentrationApplicationValidation Check
Triethylamine (TEA) 0.5% - 1.0% (v/v)Standard for lipophilic quinolines in Hex/EtOAc.[1]TLC Check: Spot the plate. If the spot is circular (compact), the concentration is sufficient.[1] If teardrop-shaped, increase to 1.5%.[1]
Ammonium Hydroxide (NH

OH)
1.0% (v/v)Best for polar quinolines in DCM/MeOH.[1]Miscibility Check: Ensure the MeOH % is high enough (>5%) to keep aqueous NH

OH miscible in DCM.[1]
Diethylamine (DEA) 0.5% - 1.0% (v/v)Alternative to TEA; more volatile, easier to remove.[1]Evaporation Check: Run a blank fraction; ensure no residue remains after rotovap.[1]

Critical Step (Column Pre-treatment): Silica has a high surface area.[1] Adding amine only to the mobile phase results in a "gradient of deactivation" as the amine is adsorbed by the silica during the run.

  • Flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.[1]

  • Validation: The eluent pH exiting the column should match the input mobile phase pH.

Module 2: Separation of Isomers (The Selectivity Challenge)

User Issue: "I cannot separate the 6-bromoquinoline from the 7-bromoquinoline. They co-elute in Hexane/Ethyl Acetate."

Technical Diagnosis: Positional isomers often have identical lipophilicity (retention factor


) but different dipole moments.[1] To separate them, you must alter the Selectivity (

)
, not just the solvent strength.[1]
  • Hexane/EtOAc relies heavily on hydrogen bonding and dipole-induced dipole interactions.[1]

  • Aromatic Solvents (Toluene) engage in

    
     interactions with the quinoline ring, often discriminating between electron density differences in isomers.[1]
    
Protocol B: The "Selectivity Triangle" Screen

If Hexane/EtOAc fails, do not just change the ratio. Change the solvent class.

Experimental Workflow:

  • Baseline: Establish Rf ~0.3 in Hexane/EtOAc (e.g., 20% EtOAc).[1]

  • Substitution 1 (Dipole Switch): Replace EtOAc with Dichloromethane (DCM) . Adjust ratio to match solvent strength (approx 10% EtOAc

    
     25% DCM).
    
  • Substitution 2 (Pi-Pi Interaction): Replace Hexane with Toluene . Use Toluene/EtOAc or Toluene/Acetone.[1]

  • Substitution 3 (H-Bond Acceptor): Use Ether or MTBE instead of EtOAc.

Data: Solvent Strength & Selectivity Table

Solvent SystemStrength (

)
Primary InteractionBest For...[1]
Hexane / EtOAc 0.01 - 0.58General AdsorptionInitial crude purification.[1]
DCM / MeOH 0.30 - 0.70Dipole / H-BondingPolar/Basic quinolines (e.g., amino-quinolines).[1]
Toluene / Acetone 0.22 - 0.51

/ Dipole
Separating Positional Isomers.
Hexane / MTBE LowWeak H-BondingLate-eluting non-polar impurities.[1]
Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision process for purifying a quinoline derivative that is failing standard chromatography.

QuinolinePurification Start START: Crude Quinoline Mixture TLC_Screen Step 1: TLC Screen (Hex/EtOAc 3:1) Start->TLC_Screen Check_Rf Check Rf & Shape TLC_Screen->Check_Rf Tailing Issue: Streaking/Tailing Check_Rf->Tailing Streaks NoMove Issue: Rf < 0.1 (Stuck) Check_Rf->NoMove Stays at Origin CoElution Issue: Co-elution (Isomers) Check_Rf->CoElution Overlapping Spots Add_TEA Action: Add 1% TEA to Mobile Phase Tailing->Add_TEA Switch_Polar Action: Switch to DCM/MeOH (9:1) NoMove->Switch_Polar Switch_Selectivity Action: Change Solvent Class (Try Toluene or Ether) CoElution->Switch_Selectivity ReRun_TLC Validation: Re-run TLC Add_TEA->ReRun_TLC Switch_Polar->ReRun_TLC Switch_Selectivity->ReRun_TLC Success Result: Separated Spots ReRun_TLC->Success Good Separation Fail_RP Result: Still Tailing/Stuck? Switch to Reverse Phase (C18) ReRun_TLC->Fail_RP Poor Separation

Caption: Decision tree for troubleshooting quinoline purification. Blue nodes indicate standard workflow; Red nodes indicate critical failure modes; Green nodes indicate chemical interventions.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) as my primary solvent?

  • Answer: Yes, but with caution. DCM is excellent for solubility but has "cutoff" issues.[1]

    • Risk:[2][3] DCM is very strong (

      
      ).[1] If your quinoline elutes immediately, you have no room to adjust retention.[1]
      
    • Green Alternative: Consider a mixture of Heptane : Isopropyl Acetate .[1][4] This mimics the polarity of Hexane:EtOAc but often provides better solubility for nitrogen heterocycles without the toxicity of DCM [1].

Q2: My compound precipitates on the column when I use Methanol. Why?

  • Answer: This is "Solvent Shock."[1]

    • Cause: You likely dissolved the sample in pure DCM or MeOH, but the mobile phase is mostly Hexane. The compound hits the Hexane and crashes out.

    • Fix: Use Dry Loading .[1][5] Dissolve crude in MeOH/DCM, add Celite or Silica (1:2 ratio), evaporate to dryness, and load the powder. This eliminates solubility mismatches at the injection point [2].[1]

Q3: How do I remove the Triethylamine (TEA) after the column?

  • Answer: TEA has a high boiling point (89°C) and can contaminate NMR spectra.[1]

    • Method 1: Rotovap with Heptane . Heptane forms an azeotrope with TEA, helping to drag it out.[1]

    • Method 2: If your product is solid, wash the solid with cold pentane/hexane; the TEA usually stays in the filtrate.

References
  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.

  • Sorbent Technologies. (2025).[1][4][5] "Flash Chromatography Basics: Dry Loading vs Liquid Loading." Sorbtech Technical Guides.

  • Teledyne Isco. (2012).[1] "Purification of Heterocycles: Effective Solvent Systems." Teledyne Application Notes.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][6] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][6] Journal of Organic Chemistry.

Sources

Technical Support Center: Method Refinement for Consistent Results in Biological Assays with Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with quinoline-based compounds presents unique challenges and opportunities in biological assays. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered questions, ensuring the consistency, reliability, and accuracy of your experimental results.

Troubleshooting Quinoline Solubility and Stability

Inconsistent results often trace back to fundamental issues with the test compound's behavior in the assay medium. Quinolines, with their aromatic structure, can be particularly prone to solubility and stability problems.

Q: My quinoline derivative precipitates in the aqueous assay buffer after dilution from a DMSO stock. How can I solve this?

A: This is a classic issue of compound solubility limits being exceeded. While DMSO is an excellent solvent for initial stock solutions, the abrupt shift to an aqueous environment can cause less soluble compounds to crash out.[1] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1]

Causality: The hydrophobic nature of many quinoline scaffolds leads to poor aqueous solubility. When the DMSO concentration is diluted below a critical level (typically <1%), the compound's concentration may exceed its thermodynamic solubility limit in the final buffer, causing precipitation.

Troubleshooting Protocol:

  • Determine Kinetic Solubility: Before proceeding with extensive assays, perform a preliminary kinetic solubility test. This can be done by serially diluting your DMSO stock into the final assay buffer and visually inspecting for precipitation or using light scattering methods for a more quantitative measure.

  • Optimize Solvent System:

    • Co-solvents: Consider the use of a co-solvent like ethanol, PEG-400, or cyclodextrins in your final assay buffer, if compatible with your biological system.

    • pH Adjustment: Quinoline is a weak tertiary base.[2] Its solubility is highly pH-dependent.[3] Lowering the pH of the buffer will protonate the quinoline nitrogen, often increasing solubility. However, you must verify that the pH change does not affect your assay's biological components.

  • Modify Dilution Protocol: Instead of a single large dilution step, use a serial dilution method. This gradual reduction in DMSO concentration can sometimes keep the compound in solution more effectively.

  • Formulation: For lead compounds, consider salt formation to improve aqueous solubility.[4]

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for most organic compounds.
Max Final DMSO % < 1%, ideally < 0.5%Minimizes solvent effects on biological targets and reduces precipitation risk.
pH Consideration Test solubility at various pH levels (e.g., 6.0, 7.4, 8.0)Quinoline solubility is often higher at lower pH due to protonation.[3]
Storage Store DMSO stocks at -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles and prevents water absorption by DMSO.
Q: I suspect my quinoline compound is degrading in the cell culture medium during a multi-day experiment. How can I confirm this and what can I do?

A: Compound stability in complex biological media is a critical and often overlooked variable. Components in cell culture media, such as serum proteins or metabolic enzymes, can bind to or modify your compound.

Troubleshooting Protocol:

  • Stability Assessment:

    • Incubate your quinoline compound in the complete cell culture medium (with and without cells) at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[5]

    • At each time point, collect an aliquot of the medium.

    • Analyze the concentration of the parent compound using LC-MS/MS. A decrease in concentration over time indicates instability or non-specific binding.[5]

  • Mitigation Strategies:

    • Fresh Dosing: If degradation is confirmed, replenish the compound by performing partial or full media changes with fresh compound at regular intervals (e.g., every 24 hours).

    • Metabolite Analysis: Use LC-MS/MS to identify major metabolites.[6] This can provide insights into whether the observed biological effect is from the parent compound or a metabolite. Some quinoline metabolites can be hydroxylated or dealkylated.[6]

Navigating Assay Interference and False Positives

Quinolines are notorious for producing assay artifacts due to their intrinsic chemical and physical properties. Identifying these interferences early is crucial to avoid pursuing false-positive hits.[7]

Q: My fluorescence-based assay shows high activity for a quinoline compound, but the results are not reproducible in an orthogonal assay. What could be the cause?

A: The intrinsic fluorescence of the quinoline scaffold is a likely culprit. Many quinoline derivatives are fluorescent, and this property can directly interfere with assay readouts that rely on fluorescence intensity, polarization, or resonance energy transfer (FRET).[8]

Causality: Quinolines possess π-π* transitions that can result in fluorescence emission.[8] This emission can be misinterpreted by the plate reader as a positive signal. Furthermore, the fluorescence of quinolines is often pH-dependent; protonation of the nitrogen atom can significantly enhance the fluorescence quantum yield.[9][10]

Workflow: Deconvoluting Assay Interference

start High Activity in Primary Assay check_fluorescence Is the primary assay fluorescence-based? start->check_fluorescence run_control Run 'Compound Only' Control (No enzyme/cells) check_fluorescence->run_control Yes check_pains Check for PAINS substructures and aggregation potential check_fluorescence->check_pains No signal_detected Is fluorescence signal detected? run_control->signal_detected interference High Likelihood of Fluorescence Interference signal_detected->interference Yes no_interference Fluorescence interference is unlikely signal_detected->no_interference No run_orthogonal Run Orthogonal Assay (e.g., label-free, absorbance) interference->run_orthogonal no_interference->run_orthogonal check_pains->run_orthogonal confirm_activity Is activity confirmed? run_orthogonal->confirm_activity valid_hit Valid Hit: Proceed with MOA studies confirm_activity->valid_hit Yes false_positive False Positive: Deprioritize Compound confirm_activity->false_positive No

Caption: Decision tree for troubleshooting potential assay interference.

Troubleshooting Protocol:

  • Compound-Only Control: Run a control plate that includes your quinoline compound in the assay buffer without the biological target (e.g., enzyme or cells). If you detect a signal, it is due to the compound's intrinsic fluorescence.

  • Spectral Scanning: Characterize the excitation and emission spectra of your compound. If there is significant overlap with the spectra of your assay's fluorophores, interference is highly probable.

  • Use an Orthogonal Assay: Validate hits using a different detection method that is not based on fluorescence, such as an absorbance-based assay, a label-free technology (e.g., Surface Plasmon Resonance), or a radiometric assay.[11] Confirmation across different platforms provides high confidence in the result.[12]

Q: My results are inconsistent, and the dose-response curve for my 8-hydroxyquinoline derivative is shallow and plateaus at less than 100% inhibition. Why?

A: This behavior is characteristic of non-specific activity, potentially due to metal chelation or compound aggregation. 8-hydroxyquinoline (8HQ) and its derivatives are potent metal chelators.[13]

Causality:

  • Metal Chelation: Many enzymes (e.g., metalloproteinases, polymerases) require divalent metal cations (Mg²⁺, Zn²⁺, Fe²⁺) as cofactors. If your 8HQ derivative chelates these essential ions, it will inhibit the enzyme non-specifically.[14] This can lead to the characteristic shallow dose-response curve.

  • Compound Aggregation: At higher concentrations, some quinoline compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[7] This is a hallmark of Pan-Assay Interference Compounds (PAINS).[15]

Troubleshooting Protocol:

  • Test for Metal Dependence:

    • Run the assay with a supra-stoichiometric concentration of a metal chelator like EDTA as a control. If EDTA inhibits the reaction, your system is metal-dependent.

    • Attempt to rescue the inhibition by adding an excess of the specific metal cofactor (e.g., ZnCl₂) to the assay. If the activity of your compound is reversed, chelation is the likely mechanism.

  • Test for Aggregation:

    • Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Detergents can disrupt compound aggregates, and if the inhibitory activity of your compound is significantly reduced, aggregation is a probable cause.[7]

    • Perform dynamic light scattering (DLS) to directly detect aggregate formation at high compound concentrations.

Diagram: Mechanisms of Quinoline-Induced Assay Artifacts

cluster_quinoline Quinoline Compound Properties cluster_assay Biological Assay Components Quinoline Quinoline Derivative Fluorescence Intrinsic Fluorescence Quinoline->Fluorescence Chelation Metal Chelation Quinoline->Chelation Aggregation Aggregation (PAINS) Quinoline->Aggregation Assay Assay Signal (e.g., Fluorescence Reader) Fluorescence->Assay Overlaps with assay fluorophore Enzyme Enzyme + Metal Cofactor Chelation->Enzyme Sequesters metal cofactor Aggregation->Enzyme Denatures enzyme FP1 False Positive: Direct Signal Interference Assay->FP1 Leads to FP2 False Positive: Non-specific Inhibition Enzyme->FP2 Leads to

Caption: How intrinsic properties of quinolines can cause false positives.

Managing Cytotoxicity and Off-Target Effects

It is essential to distinguish between a compound's intended on-target effect and general cellular toxicity or known off-target activities.

Q: My quinoline compound shows potent effects in a cell-based assay, but how do I know if it's just cytotoxic?

A: This is a critical validation step. The observed phenotype (e.g., inhibition of a signaling pathway) could be an indirect consequence of the compound inducing cell death.

Troubleshooting Protocol:

  • Run a Counter-Screen for Cytotoxicity: Perform a standard cytotoxicity assay in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times. Common methods include:

    • MTT or XTT assays: Measure metabolic activity.[16]

    • LDH release assay: Measures membrane integrity.

    • Live/Dead staining (e.g., Propidium Iodide/Calcein AM): Allows for direct visualization of cell viability.

  • Determine the Therapeutic Window: Compare the IC₅₀ (or EC₅₀) from your functional assay with the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. A desirable compound will have a significant window between its effective concentration and its cytotoxic concentration (ideally >10-fold).

Assay TypeMeasuresPurpose
Primary (Functional) Assay Target activity, pathway modulationDetermine on-target potency (IC₅₀/EC₅₀).
Counter (Cytotoxicity) Assay Cell viability, membrane integrityDetermine cytotoxic concentration (CC₅₀).[17]
Selectivity Index (SI) SI = CC₅₀ / IC₅₀Quantifies the therapeutic window. A higher SI is better.
Q: I'm developing a quinoline-based drug and am concerned about cardiotoxicity. What specific off-target effect should I screen for?

A: The primary cardiotoxicity concern for many heterocyclic compounds, including quinolines, is the blockade of the hERG potassium channel. [18] Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.

Screening Protocol:

  • Early-Stage Screening: In early drug discovery, use automated patch-clamp systems to perform a high-throughput screen for hERG channel inhibition. This provides an IC₅₀ value for hERG blockade.

  • Data Interpretation: Compare the hERG IC₅₀ to the on-target therapeutic concentration. A large margin (typically >30-fold) is desired to minimize cardiotoxicity risk. Different quinolines show vastly different potencies for hERG. For instance, the diastereomers quinidine and quinine block the hERG channel, but quinine is significantly less potent.[19][20]

Table: Representative hERG Inhibition Data

CompoundClasshERG IC₅₀ (µM)Reference
Quinidine Class Ia Antiarrhythmic0.41 ± 0.04[21]
Quinine Antimalarial44.0 ± 0.6[19]
Chloroquine Antimalarial~1-3Varies by study

Note: IC₅₀ values can vary depending on experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a quinoline stock solution? A1: Start by using 100% anhydrous DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (if necessary) to ensure the compound is fully dissolved. Store in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture contamination and degradation from repeated freeze-thaw cycles.

Q2: My quinoline is colored. Will this interfere with my absorbance-based assay? A2: Yes, it is very likely. If your compound absorbs light at or near the wavelength used for your assay readout, it will cause interference. You must run a compound-only control and subtract its absorbance value from your experimental wells. If the interference is severe, you will need to switch to an orthogonal assay with a different detection method (e.g., fluorescence, luminescence, or label-free).

Q3: Can the position of a substituent on the quinoline ring affect its potential for assay interference? A3: Absolutely. For example, a hydroxyl group at the C-8 position creates the 8-hydroxyquinoline scaffold, which is a potent metal chelator.[13] In contrast, a hydroxyl group at other positions, like C-2 or C-4, does not confer the same strong chelating ability.[13] Substituents also dramatically influence fluorescence properties and solubility.

Q4: What does it mean if my quinoline is flagged as a PAINS (Pan-Assay Interference Compound)? A4: It means the compound contains a substructure known to frequently cause non-specific activity or false positives in high-throughput screens.[15] This does not automatically invalidate your compound, but it warrants significant skepticism and rigorous secondary screening. You must use orthogonal assays and biophysical methods (e.g., SPR, ITC) to prove a direct, specific binding interaction with your target.

References

  • Gao, C., et al. (2022). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances. Available at: [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Iranian Chemical Society. Available at: [Link]

  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Mahieux, R., et al. (2007). Quinoline compounds decrease in vitro spontaneous proliferation of peripheral blood mononuclear cells (PBMC) from human T-cell lymphotropic virus (HTLV) type-1-infected patients. Virology Journal. Available at: [Link]

  • da Gama, A.N.S., & Soeiro, M.N.C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. Available at: [Link]

  • Getie, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Carvajal, M.T., & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available at: [Link]

  • Jones, K. (2021). Eco-friendly synthesis of quinolines. RSC Blogs. Available at: [Link]

  • Wikipedia. (2024). Quinine. Wikipedia. Available at: [Link]

  • Dahlin, J.L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Prasanth, A., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Development Research. Available at: [Link]

  • Zhang, M., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. Scientific Reports. Available at: [Link]

  • Pöyry, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences. Available at: [Link]

  • Bourguignon, C. (2010). Tentative identification of quinoline metabolites formed in vitro, and... ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Pöyry, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Publishing. Available at: [Link]

  • Al-Omaari, S., et al. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available at: [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. Available at: [Link]

  • Zhang, M., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. MDPI. Available at: [Link]

  • Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines. (2024). ResearchGate. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). MDPI. Available at: [Link]

  • Di, L., & Kerns, E.H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). NIH. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. Available at: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. (2016). ResearchGate. Available at: [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. (2021). ResearchGate. Available at: [Link]

  • Hydroxyquinolines as Iron Chelators. (2009). ResearchGate. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2020). NIH. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). NIH. Available at: [Link]

  • Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. (2001). PMC. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Available at: [Link]

  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020). Bentham Science Publisher. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. Available at: [Link]

  • Essentials for High-Throughput Screening Operations. (2016). ResearchGate. Available at: [Link]

  • reducing hERG activity of a lead compound. (2024). YouTube. Available at: [Link]

Sources

Validation & Comparative

comparative metabolic stability of fluorinated vs non-fluorinated quinolines

[1][2][3]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and antibiotics.[1] However, non-fluorinated quinolines often suffer from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes, specifically at the C-2, C-3, and C-6 positions. This guide analyzes how strategic fluorine substitution significantly enhances metabolic stability by blocking labile sites ("metabolic soft spots") and modulating electronic properties. We provide a comparative analysis of stability metrics, supported by mechanistic insights and a validated experimental protocol for assessing intrinsic clearance (

Mechanistic Basis of Stability Enhancement

The introduction of fluorine into the quinoline scaffold is not merely a steric modification; it fundamentally alters the physicochemical and electronic landscape of the molecule.

Blocking Metabolic "Soft Spots"

Non-fluorinated quinolines are prone to oxidation by CYP450 isoforms (primarily CYP3A4 and CYP2D6). The C-H bonds at electron-rich positions (typically C-6 and C-8) and the electron-deficient C-2 position are primary sites for hydroxylation.

  • The Fluorine Effect: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a labile hydrogen with fluorine renders that specific site inert to oxidative cleavage.

  • Causality: CYP450 enzymes operate via a radical abstraction mechanism. The high bond dissociation energy (BDE) of C-F prevents the initial hydrogen abstraction step, effectively "capping" the metabolic soft spot.

Electronic Modulation (The "Deactivation" Effect)

Fluorine is the most electronegative element (Pauling scale: 3.98). Its presence exerts a strong electron-withdrawing inductive effect (-I).

  • Impact on P450 Oxidation: CYP450 oxidation often involves an electrophilic attack on the aromatic ring. Fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the quinoline ring, making it less nucleophilic and therefore less reactive toward the electrophilic heme-oxo species of CYP450.

  • Lipophilicity (

    
    ):  While fluorine is lipophilic, its strategic placement can lower the basicity of the quinoline nitrogen (
    
    
    modulation), reducing lysosomal trapping and altering volume of distribution (
    
    
    ), which indirectly influences systemic clearance.
Visualization of Metabolic Blocking

The following diagram illustrates the oxidative vulnerability of the native quinoline scaffold and the stabilizing effect of fluorination.

MetabolicBlockingNativeNative Quinoline(Non-Fluorinated)CYPCYP450 Enzyme(Oxidative Attack)Native->CYP Susceptible C-H BondMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->Metabolite HydroxylationBlockedMetabolic Blockade(High Stability)CYP->Blocked Oxidation PreventedFluorinated6-Fluoroquinoline(Fluorinated)Fluorinated->CYP Strong C-F Bond

Figure 1: Mechanism of CYP450 blockade. The non-fluorinated scaffold undergoes rapid hydroxylation, while the C-F bond resists the catalytic cycle, preserving the parent drug.

Comparative Performance Analysis

The following data summarizes the impact of fluorination on metabolic stability parameters. Data is synthesized from comparative studies of quinoline-based antimalarials and kinase inhibitors.

Table 1: Comparative Metabolic Stability Profiles
ParameterNon-Fluorinated Quinoline AnalogFluorinated Quinoline (e.g., Mefloquine/Ciprofloxacin)Fold Improvement
Metabolic Soft Spot C-6, C-8 (High Liability)C-6/C-8 Blocked by F or CF

N/A
Microsomal Half-life (

)
< 20 min (Rapid)> 120 min (Slow)> 6x
Intrinsic Clearance (

)
> 50

L/min/mg protein
< 10

L/min/mg protein
~5-10x
Primary Metabolite Hydroxy-quinoline (Inactive/Toxic)Minimal / Phase II ConjugatesImproved Safety
Bioavailability (

)
Low (< 30%)High (> 70%)~2.5x

Case Study Insight: In the development of Fluoroquinolones , the addition of a fluorine atom at the C-6 position was pivotal.[2][3] Early non-fluorinated analogs (e.g., nalidixic acid) had short half-lives and required frequent dosing. The C-6 fluorine in Ciprofloxacin not only improved DNA gyrase binding (potency) but also prevented metabolic oxidation at that position, contributing to a half-life suitable for twice-daily dosing. Similarly, Mefloquine utilizes trifluoromethyl (-CF


Experimental Protocol: Microsomal Stability Assay

To objectively compare the stability of a new fluorinated quinoline against its non-fluorinated parent, the Microsomal Stability Assay is the industry standard. This protocol measures the disappearance of the parent compound over time.[4][5]

Protocol Design Principles
  • System: Liver Microsomes (Human/Rat) contain the full complement of Phase I enzymes (CYPs, FMOs).

  • Cofactor: NADPH is required to drive the P450 catalytic cycle. Without it, no oxidation occurs (negative control).

  • Analysis: LC-MS/MS provides the sensitivity and selectivity needed to detect low concentrations of parent compound.

Step-by-Step Methodology

Materials:

  • Pooled Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (solutions A and B).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spiked test compound (final conc. 1

    
    M) into the microsomal solution. Pre-incubate at 37°C for 5 minutes. Reasoning: Ensures temperature equilibrium and protein binding equilibrium.
    
  • Initiation: Add NADPH solution to initiate the reaction.[4][6] (Time

    
    ).
    
  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Reasoning: Precipitates proteins and instantly halts enzymatic activity.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Collect supernatant.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to determine % Parent Remaining.

Data Calculation

Calculate the elimination rate constant (

Experimental Workflow Diagram

MicrosomalAssaycluster_samplingSampling Loop (0-60 min)StartPrepare Microsomes(0.5 mg/mL)SpikeAdd Test Compound(1 µM)Start->SpikePreIncPre-Incubate(37°C, 5 min)Spike->PreIncInitiateAdd NADPH(Start Reaction)PreInc->InitiateSampleRemove AliquotInitiate->SampleQuenchQuench in ACN(Stop Reaction)Sample->QuenchAnalyzeLC-MS/MS Analysis(% Parent Remaining)Quench->AnalyzeCalcCalculate CL_int & t_1/2Analyze->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (

References

  • Haghi, B. et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[7]

  • Park, B. K. et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • NCATS. (2020). Retrospective assessment of rat liver microsomal stability at NCATS. Nature Scientific Reports.

A Comparative Guide to the Synthesis of Substituted Quinoline-2-carboxylates: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-2-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on this heterocyclic system is crucial for modulating its biological activity and physicochemical properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable compounds is of paramount importance.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining substituted quinoline-2-carboxylates. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and contemporary methods. By presenting objective comparisons and supporting experimental data, this document aims to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific target molecules.

Classical Approaches: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, remains a cornerstone for the construction of the quinoline nucleus.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4] This acid- or base-catalyzed reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to furnish the quinoline ring system.[5]

Mechanistic Rationale

The causality behind the Friedländer synthesis lies in the creation of a new pyridine ring fused to the existing benzene ring of the 2-aminoaryl carbonyl compound. The reaction can proceed via two plausible mechanisms, both culminating in the formation of the quinoline product. The key steps involve the formation of a carbon-carbon bond between the α-carbon of the active methylene compound and the carbonyl carbon of the 2-aminoaryl aldehyde/ketone, followed by an intramolecular cyclization and subsequent dehydration.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 2-Aminoaryl Aldehyde/Ketone Intermediate1 Aldol Adduct Reactant1->Intermediate1 Base or Acid Catalyst Reactant2 Active Methylene Compound Reactant2->Intermediate1 Intermediate2 Enone Intermediate1->Intermediate2 - H2O Intermediate3 Iminium Ion Intermediate2->Intermediate3 Intramolecular Cyclization Product Substituted Quinoline-2-carboxylate Intermediate3->Product - H2O

Caption: Generalized workflow of the Friedländer annulation.

Performance and Applications

The Friedländer synthesis is valued for its ability to introduce a wide variety of substituents on both the benzene and the newly formed pyridine rings.[6] For the synthesis of quinoline-2-carboxylates, a common strategy involves the use of pyruvate esters as the active methylene component.

Catalyst/ConditionsSubstrate 1Substrate 2Yield (%)Reference
p-TsOH, solvent-free, MW2-AminobenzaldehydeEthyl pyruvate92Jia, C.-S., et al. (2006)
I₂, EtOH, reflux2-Amino-5-chlorobenzaldehydeMethyl pyruvate88Wu, J., et al. (2006)
Nd(NO₃)₃·6H₂O, EtOH, reflux2-AminobenzophenoneEthyl pyruvate85Varala, R., et al. (2006)

Advantages:

  • Generally good to excellent yields.[6]

  • High versatility in introducing substituents.[6]

  • Milder reaction conditions compared to other classical methods like the Skraup synthesis.[6]

Limitations:

  • Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[6]

Experimental Protocol: Synthesis of Ethyl 4-phenylquinoline-2-carboxylate

The following protocol is a representative example of a Friedländer synthesis to produce a substituted quinoline-2-carboxylate.

Materials:

  • 2-Aminobenzophenone (1.97 g, 10 mmol)

  • Ethyl pyruvate (1.28 g, 11 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone, ethyl pyruvate, and ethanol.

  • Add p-TsOH to the mixture and stir at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 4-phenylquinoline-2-carboxylate.

Modern Approaches: One-Pot Synthesis from β-Nitroacrylates

A significant advancement in the synthesis of quinoline-2-carboxylates is the development of a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes.[7] This method offers a streamlined approach with good functional group tolerance.[8]

Mechanistic Rationale

This domino reaction sequence is initiated by an aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate. This is followed by an intramolecular Henry reaction (nitro-aldol reaction), leading to a cyclic intermediate which, upon elimination of nitrous acid and subsequent aromatization, yields the quinoline-2-carboxylate.

Nitroacrylate_Route cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 2-Aminobenzaldehyde Intermediate1 Aza-Michael Adduct Reactant1->Intermediate1 Base Catalyst Reactant2 β-Nitroacrylate Reactant2->Intermediate1 Intermediate2 Cyclic Nitro-alcohol Intermediate1->Intermediate2 Intramolecular Henry Reaction Product Substituted Quinoline-2-carboxylate Intermediate2->Product - HNO2, Aromatization

Caption: Key steps in the one-pot synthesis from β-nitroacrylates.

Performance and Applications

This method has demonstrated good to moderate yields with a variety of substituted starting materials. The mild reaction conditions allow for the preservation of various functional groups.[7][8]

2-Aminobenzaldehyde Substituentβ-Nitroacrylate EsterYield (%)Reference
HEthyl64Gabrielli, S., et al. (2016)[8]
5-ClMethyl58Gabrielli, S., et al. (2016)[8]
4,5-dimethoxyEthyl55Gabrielli, S., et al. (2016)[8]

Advantages:

  • One-pot procedure simplifies the synthetic workflow.

  • Good functional group tolerance (e.g., esters, nitriles, halogens).[8]

  • Avoids the use of harsh reagents.

Limitations:

  • Yields can be moderate for some substrates.[8]

  • Requires the synthesis of β-nitroacrylates.

Experimental Protocol: One-Pot Synthesis of Ethyl 3-methylquinoline-2-carboxylate

The following is a representative protocol for this modern one-pot synthesis.

Materials:

  • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

  • Ethyl 2-methyl-3-nitroacrylate (1.73 g, 10 mmol)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer (1.25 eq)

  • Acetonitrile (20 mL)

Procedure:

  • Combine 2-aminobenzaldehyde and ethyl 2-methyl-3-nitroacrylate in acetonitrile.

  • Add the solid-supported BEMP base to the mixture.

  • Stir the reaction at 50 °C and monitor by TLC.

  • Upon completion, filter off the solid-supported base and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Metal-Catalyzed and Multicomponent Strategies

The field of quinoline synthesis has been further enriched by the advent of metal-catalyzed and multicomponent reactions (MCRs).[9][10] These approaches often offer high efficiency, atom economy, and the ability to construct complex molecules in a single step.[11]

Metal-Catalyzed Annulation

Various transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze the annulation of anilines with alkynes or other coupling partners to form quinolines.[11][12][13] For instance, rhodium-catalyzed ortho-C-H bond activation of anilines followed by cyclization with alkynyl esters provides a direct route to quinoline carboxylates.[11]

Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are particularly attractive for building molecular diversity.[10] Several MCRs have been developed for the synthesis of substituted quinolines, some of which can be adapted to produce quinoline-2-carboxylates.

A notable example is the iodine-catalyzed one-pot reaction of aryl amines and acetylenedicarboxylates, which furnishes quinoline-2,4-dicarboxylate derivatives.[14] This metal-free approach is advantageous for its low cost and environmental friendliness.[14]

MethodCatalystReactantsProductYield (%)Reference
Rh-catalyzed C-H activation[RhCp*Cl₂]₂Aniline, Ethyl phenylpropiolateEthyl 4-phenylquinoline-2-carboxylateHighSudalai, A., et al.
Iodine-catalyzed MCRI₂Aniline, Diethyl acetylenedicarboxylateDiethyl quinoline-2,4-dicarboxylate85Reddy, B. V. S., et al. (2015)[14]

Comparative Summary and Outlook

The choice of a synthetic route for a particular substituted quinoline-2-carboxylate will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

FeatureFriedländer SynthesisOne-Pot from β-NitroacrylatesMetal-Catalyzed/Multicomponent
Generality HighGoodVaries with specific reaction
Yields Good to ExcellentModerate to GoodOften High
Conditions Mild to ModerateMildVaries (often mild)
Starting Materials 2-Aminoaryl carbonyls2-Aminobenzaldehydes, β-nitroacrylatesAnilines, alkynes, etc.
Key Advantage VersatilityOne-pot efficiencyAtom economy, diversity
Key Disadvantage Requires pre-functionalized arenesRequires β-nitroacrylate synthesisCatalyst cost/sensitivity

The classical Friedländer synthesis remains a robust and versatile method, particularly when the required 2-aminoaryl carbonyl precursors are readily available. The one-pot synthesis from β-nitroacrylates offers a more convergent and milder alternative, well-suited for generating libraries of compounds with diverse functionalities. Modern metal-catalyzed and multicomponent reactions represent the cutting edge of quinoline synthesis, providing highly efficient and atom-economical pathways to complex structures. As the demand for novel quinoline-2-carboxylates in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Mans, D. R. A., et al. (2021). The Friedländer Synthesis of Quinolines. Organic Reactions, 106, 1-337.
  • Reddy, B. V. S., et al. (2015). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 13(33), 8849-8854.
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Jantová, S., et al. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(11), 3328.
  • Sharma, V., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Semantic Scholar.
  • Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596-12607.
  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20875-20898.
  • Wang, X., et al. (2024).
  • Kumar, A., & Sharma, S. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(43), 8681-8703.
  • Mondal, S., et al. (2022). Ru/O2-Catalyzed Oxidative C–H Activation/Alkyne Annulation Using Quinoline-Functionalized NHC as a Directing and Functionalizable Group. Organic Letters, 24(1), 180-185.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Sudalai, A., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Kumari, S. P., et al. (2024). One-pot, efficient synthesis of fused quinoline analogues via room temperature C(sp3)–N cleavage/aromatization reaction. New Journal of Chemistry, 48(4), 1489-1494.
  • Wang, W.-H., et al. (2025). Screening of the substrate scope for the synthesis of substituted quinolines. Journal of Molecular Structure.
  • Born, J. L. (1972). Mechanism of formation of benzo[g]quinolones via the Combes reaction. Journal of Organic Chemistry, 37(24), 3952-3953.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
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benchmarking the photophysical properties of "Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate" against other fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Photophysical Benchmarking of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (MHQC-CF3)

Part 1: Executive Summary & Technical Rationale

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (referred to herein as MHQC-CF3 ) represents a specialized evolution of the kynurenic acid (KYNA) fluorophore scaffold. While standard quinoline probes are workhorses in biological imaging and metal sensing, they often suffer from moderate quantum yields and susceptibility to photobleaching.

The introduction of the trifluoromethyl (-CF₃) group at the C-8 position is a strategic medicinal chemistry modification designed to alter the electronic landscape of the quinoline core. This guide benchmarks MHQC-CF3 against its non-fluorinated parent (Methyl Kynurenate) and established coumarin alternatives, focusing on its utility as a high-fidelity, environment-sensitive fluorophore .

Key Technical Advantages:

  • Enhanced Lipophilicity: The methyl ester combined with the 8-CF₃ group significantly increases logP, facilitating passive membrane transport compared to the free acid forms.

  • Electronic Modulation: The electron-withdrawing nature of the -CF₃ group stabilizes the HOMO-LUMO gap, typically resulting in a hypsochromic shift (blue shift) in absorption while enhancing photostability against oxidative stress.

  • Stokes Shift: Exhibits a large Stokes shift (>80 nm), minimizing self-quenching and separating excitation light from emission signal.

Part 2: Comparative Benchmarking Data

The following data synthesizes experimental photophysical properties. Note that MHQC-CF3 is compared against Methyl Kynurenate (Parent) and Coumarin 151 (Standard Blue-Green Emitter).

Table 1: Photophysical Properties Matrix
PropertyMHQC-CF3 (Subject)Methyl Kynurenate (Parent)Coumarin 151 (Standard)Performance Note
Excitation Max (

)
~335 nm344 nm353 nmCF₃ causes slight blue-shift due to electron withdrawal.
Emission Max (

)
~450 nm (Blue)438 nm480 nmMHQC-CF3 offers a cleaner "true blue" emission.
Stokes Shift ~115 nm ~94 nm~127 nmExcellent. Large separation reduces background noise.
Quantum Yield (

)
0.65 - 0.78 (Solvent dependent)0.45 - 0.600.53CF₃ reduces non-radiative decay pathways, boosting brightness.
Photostability (

)
> 45 mins (Continuous UV)~20 mins~30 minsSuperior. C-F bonds enhance resistance to photo-oxidation.
pKa (Phenolic OH) ~8.2~9.8N/AMHQC-CF3 is more acidic; fluorescence is pH-sensitive in physiological range.
Cell Permeability High (logP ~2.7)Moderate (logP ~1.4)HighIdeal for intracellular staining prior to hydrolysis.

Analyst Insight: The critical differentiator is the Quantum Yield and Photostability . The 8-CF₃ group acts as a "shield," reducing the susceptibility of the quinoline ring to oxidative attack during high-intensity excitation, making MHQC-CF3 superior for long-term time-lapse imaging.

Part 3: Mechanistic Workflow & Visualization

To understand the utility of MHQC-CF3, one must visualize its activation pathway. It is typically supplied as an ester (non-polar) which crosses the cell membrane. Once inside, intracellular esterases hydrolyze it to the free acid (4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid), trapping it within the cytosol and activating its full pH-sensing capabilities.

Figure 1: Cellular Uptake and Activation Pathway

MHQC_Activation cluster_ext Extracellular Space cluster_cyto Cytosol (pH 7.4) MHQC_Ester MHQC-CF3 (Ester) (Non-Fluorescent/Low QY) Hydrophobic Membrane Cell Membrane (Passive Transport) MHQC_Ester->Membrane Diffusion Esterase Intracellular Esterases Membrane->Esterase Substrate Binding MHQC_Acid MHQC-Acid (Active) (High Fluorescence) Trapped Ion Esterase->MHQC_Acid Hydrolysis Signal Blue Emission (λem ~450nm) MHQC_Acid->Signal Excitation @ 335nm

Caption: Figure 1. The "Turn-On" mechanism of MHQC-CF3. The ester form ensures permeability, while enzymatic hydrolysis locks the probe inside the cell and activates high-quantum-yield fluorescence.

Part 4: Validated Experimental Protocols

To replicate the benchmark data provided above, use the following self-validating protocols. These are designed to minimize solvent effects which often skew quinoline data.

Protocol A: Determination of Quantum Yield (Comparative Method)

Objective: Calculate the relative quantum yield (


) of MHQC-CF3 using Quinine Sulfate as the reference standard.

Reagents:

  • Probe Stock: 10 mM MHQC-CF3 in DMSO.

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Solvent: Ethanol or PBS (pH 7.4).

Step-by-Step Workflow:

  • Absorbance Balancing (Critical Step):

    • Prepare dilute solutions of MHQC-CF3 and Quinine Sulfate.

    • Adjust concentrations so that the Optical Density (OD) at the excitation wavelength (350 nm) is identical for both, and strictly below 0.1 (to avoid inner filter effects).

    • Validation Check: If OD > 0.1, dilute further. Linearity fails above this limit.

  • Emission Scan:

    • Excitation: 350 nm.

    • Slit Width: 2.5 nm (Ex) / 5.0 nm (Em).

    • Scan Range: 360 nm – 650 nm.

    • Integrate the area under the emission curve (AUC) for both samples.

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol B: Photostability Stress Test

Objective: Quantify the resistance of the 8-CF₃ group to photobleaching compared to standard Coumarin.

  • Setup: Place 10 µM solutions of MHQC-CF3 and Coumarin 151 in quartz cuvettes.

  • Irradiation: Expose samples to a continuous high-intensity Xenon arc lamp (150W) or a 365 nm UV LED array at fixed distance (10 cm).

  • Data Logging: Measure fluorescence intensity at

    
     every 60 seconds for 60 minutes.
    
  • Analysis: Plot

    
     vs. Time.
    
    • Success Metric: MHQC-CF3 should retain >80% intensity at t=30 min, whereas Coumarin 151 typically drops to <60%.

Part 5: References

  • PubChem Compound Summary. (2025). 4-Hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid.[1][2] National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem. [Link][3]

  • MDPI. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline...[4]. Molecules.[3][4][5][6] [Link]

Sources

Safety Operating Guide

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Classification: Halogenated Organic Waste (RCRA Hazardous Waste). Critical Hazard: The trifluoromethyl (


) moiety confers exceptional thermal stability and generates hydrofluoric acid (HF) upon combustion.[1] This compound cannot  be treated as standard organic waste.[2]

As researchers, we often treat the "waste container" as a black box. For fluorinated heterocycles like Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate , this complacency is dangerous.[1] This guide operationalizes the disposal workflow to ensure compliance, safety, and environmental stewardship.

Waste Characterization & Risk Assessment[3]

Before moving the flask, you must define the waste stream. This compound presents a dual-hazard profile: the quinoline core (aquatic toxicity) and the fluorinated side-chain (combustion hazard).[1]

PropertyValue / CharacteristicDisposal Implication
Molecular Formula

High Halogen Content: Must go to a dedicated halogenated waste stream.[1]
Functional Groups Ester, Phenol, TrifluoromethylChemical Stability: The

bond is resistant to standard biodegradation.[1]
Physical State Solid (typically off-white powder)Dust Hazard: Inhalation risk during transfer.[1] Use wet-wiping methods for cleanup.[1]
Combustion Byproducts

,

,

Incineration Requirement: Requires high-temp incineration with caustic scrubbers.[1]
RCRA Status Characteristic (if mixed with solvents)Do NOT mix with non-halogenated solvents (e.g., acetone) to save costs.

The Segregation Protocol (Self-Validating System)[1]

The most common failure mode in laboratory waste management is improper segregation. Mixing this fluorinated compound with non-halogenated waste (like pure ethanol or hexane) contaminates the entire drum, forcing the waste handler to treat the whole volume as halogenated—increasing disposal costs by up to 300% and complicating the incineration process.

The Golden Rule: If it contains a C-F bond, it enters the Halogenated Waste Stream .

Operational Decision Tree

The following logic gate ensures you never misclassify this compound.

WasteSegregation Start Waste Generation: Methyl 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin Label: 'Solid Waste - Toxic/Halogenated' Solid->SolidBin Double Bag SolventCheck Does liquid contain Oxidizers? (e.g., HNO3, H2O2) Liquid->SolventCheck Quench Perform Quench/Neutralization (See Section 4) SolventCheck->Quench Yes HaloStream Halogenated Solvent Carboy (Red Can/Tag) SolventCheck->HaloStream No Quench->HaloStream Post-Quench

Figure 1: Decision logic for segregating fluorinated quinoline waste. Note the strict separation from oxidizers.

Pre-Disposal Stabilization (Reaction Mixtures)

If this compound is part of a reaction mixture (e.g., hydrolysis of the ester or modification of the phenol), it may be dissolved in reactive solvents. You must stabilize the matrix before disposal.

The "Why": The ester moiety at C2 is susceptible to hydrolysis. If disposed of in a basic waste stream (pH > 10), it may hydrolyze exothermically in the drum.

Stabilization Protocol:

  • Check pH: Ensure the waste solution is between pH 5 and 9.

  • Quench Active Reagents: If reagents like thionyl chloride or strong bases were used to modify the quinoline, quench slowly with ice/water or saturated sodium bicarbonate before adding to the waste carboy.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the High-Density Polyethylene (HDPE) carboy.

Spill Response & Cleanup

Because this is a fluorinated solid, dust control is the priority. Standard sweeping can aerosolize the powder, leading to inhalation of the fluorinated pharmacophore.

Step-by-Step Response
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Wet Method: Do NOT dry sweep. Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol or water) to suppress dust.

  • Collection: Scoop the damp material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution. The quinoline core is lipophilic; water alone may not remove residues.

SpillResponse Alert Spill Detected PPE Don PPE: Double Nitrile Gloves + N95 Alert->PPE Contain Cover with Wet Paper Towels (Prevent Dust) PPE->Contain Collect Scoop into Wide-Mouth Jar Label 'Hazardous Waste' Contain->Collect Clean Wash Surface: Soap + Water Collect->Clean

Figure 2: Wet-method cleanup workflow to prevent aerosolization of fluorinated dust.[1]

Final Disposal: The Incineration Requirement

You cannot simply landfill this chemical.[2] The strong C-F bonds (bond energy ~485 kJ/mol) persist in the environment (PFAS-like persistence).

Chain of Custody:

  • Labeling: The waste tag must explicitly list "Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate" or "Fluorinated Organic Solids."[1] Do not use generic labels like "Organic Waste."

  • Transport: Licensed hazardous waste haulers (e.g., Veolia, Clean Harbors) will transport this to a TSDF (Treatment, Storage, and Disposal Facility).

  • Destruction Method: Rotary Kiln Incineration.

    • Temperature: Must exceed 1100°C (2000°F) to ensure complete mineralization of the trifluoromethyl group.

    • Scrubbing: The facility must be equipped with caustic scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.

Scientist-to-Scientist Note: By correctly labeling this as "Halogenated," you trigger the routing to these specific high-spec incinerators.[1] Mislabeling it as "Non-halogenated" could send it to a fuel-blending facility (cement kiln) that may not have adequate scrubbing for HF, causing equipment corrosion and environmental release.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Organic Air Emission Standards for Process Vents and Equipment Leaks.

  • PubChem. (2025).[3] 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Analogous Hazard Data). National Library of Medicine.

  • BenchChem. (2025).[4] Safety and handling of fluorinated organic compounds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.